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2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid Documentation Hub

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  • Product: 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid
  • CAS: 66320-58-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid

From the Desk of the Senior Application Scientist In my tenure overseeing peptidomimetic drug discovery campaigns, the transition from natural, proteinogenic amino acids to highly tailored, non-natural building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

In my tenure overseeing peptidomimetic drug discovery campaigns, the transition from natural, proteinogenic amino acids to highly tailored, non-natural building blocks is often the critical inflection point for achieving clinical viability. The compound 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid —commonly referred to as 4-(methoxymethyl)phenylglycine—exemplifies this paradigm shift.

This whitepaper provides an in-depth technical analysis of this specialized building block, detailing its physicochemical properties, its disruptive role as an arginine mimetic in viral protease inhibitors, and the self-validating synthetic and assay protocols required to deploy it effectively in the laboratory.

Structural Rationale and Drug Discovery Applications

Historically, designing inhibitors for serine proteases—such as the Zika virus (ZIKV) or West Nile virus (WNV) NS2B-NS3 proteases—relied heavily on incorporating highly basic arginine residues at the P1 position to interact with the enzyme's S1 pocket. However, the high polarity and desolvation penalty of the guanidinium group severely limit cellular permeability and oral bioavailability.

Recent structure-activity relationship (SAR) evolutions have demonstrated that 4-substituted phenylglycines act as highly potent, non-covalent arginine mimetics [1]. By utilizing 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, we achieve two critical objectives:

  • Conformational Rigidity: The α -phenyl ring restricts the flexibility of the peptide backbone, reducing the entropic penalty upon target binding.

  • Optimized S1 Occupancy: The para-methoxymethyl ether moiety provides a precise balance. The oxygen acts as a hydrogen-bond acceptor for the S1 pocket residues, while the terminal methyl group provides a lipophilic cap that drastically improves the molecule's pharmacokinetic profile compared to a bare polar group.

Quantitative Physicochemical Profile

To understand why this building block is favored in modern medicinal chemistry, we must analyze its quantitative parameters. The data below synthesizes the theoretical and computed properties of the 4-(methoxymethyl)phenylglycine scaffold, grounded by its precursor data [2].

ParameterValueCausality / Implication in Drug Design
Molecular Formula C10H13NO3Low molecular weight (195.22 g/mol ) allows integration into larger tripeptides without violating Lipinski's Rule of 5.
LogP (Computed) ~1.2 - 1.5The methoxymethyl ether increases lipophilicity compared to a free hydroxyl, enhancing membrane permeability.
TPSA 72.4 ŲOptimal for bioavailability; significantly lower than the Arginine side chain it replaces.
pKa ( α -COOH) ~2.2Ensures the molecule is deprotonated at physiological pH, critical for forming electrostatic interactions.
pKa ( α -NH2) ~9.0Remains protonated at physiological pH, facilitating standard Fmoc/Boc peptide coupling chemistries.

Synthetic Methodology: Asymmetric Strecker Synthesis

To deploy this non-natural amino acid in peptidomimetics, absolute stereochemical control is non-negotiable. We utilize an Asymmetric Strecker Synthesis protocol, leveraging a chiral auxiliary to establish the stereocenter with high diastereomeric excess (d.e.) [3].

SynthesisWorkflow A 4-(Methoxymethyl)benzaldehyde C Imine Intermediate A->C Condensation B (S)-1-(4-Methoxyphenyl)ethylamine B->C Chiral Auxiliary E (S,S)-alpha-Aminonitrile C->E Strecker Addition D NaCN / Acidic Conditions D->E Nucleophile G (S)-2-Amino-2-[4-(methoxymethyl) phenyl]acetic acid E->G Cleavage & Hydrolysis F 6M HCl Hydrolysis (Reflux) F->G

Asymmetric Strecker synthesis workflow for 4-(methoxymethyl)phenylglycine.

Step-by-Step Protocol 1: Synthesis & Isolation

Step 1: Imine Condensation

  • Procedure: React 1.0 eq of 4-(methoxymethyl)benzaldehyde with 1.05 eq of (S)-1-(4-methoxyphenyl)ethylamine in methanol at room temperature for 4 hours.

  • Causality: The use of a chiral amine auxiliary pre-establishes a rigid stereogenic environment. This facial bias dictates the trajectory of the incoming nucleophile in the next step, ensuring high diastereoselectivity.

Step 2: Cyanide Addition & Crystallization

  • Procedure: Cool the mixture to 0°C and slowly introduce 1.2 eq of NaCN under mildly acidic conditions (using acetic acid buffer). Stir for 24 hours.

  • Causality: Mild acidity protonates the imine, increasing its electrophilicity without generating hazardous HCN gas prematurely. The reaction undergoes a crystallization-induced asymmetric transformation; the less soluble (S,S)-aminonitrile diastereomer selectively precipitates, driving the equilibrium toward near-perfect optical purity.

Step 3: Acidic Hydrolysis (Self-Validating Step)

  • Procedure: Isolate the precipitated aminonitrile, suspend in 6M HCl, and reflux for 12 hours.

  • Causality: Strong acidic conditions are mandatory. Basic hydrolysis would risk enolization at the α -carbon, leading to racemization. The 6M HCl simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the chiral auxiliary, yielding the free (S)-amino acid. Chiral HPLC is used post-isolation to validate that the enantiomeric excess (e.e.) remains >98%.

Application Workflow: Flavivirus Protease Inhibition Assay

Once incorporated into a tripeptide scaffold (e.g., capping with a C-terminal benzylamide), the resulting compound is evaluated for its ability to inhibit viral replication machinery [4].

BindingMechanism P1 P1: 4-(Methoxymethyl) phenylglycine S1_Asp S1 Pocket: Asp129 P1->S1_Asp Dipole-Ion Interaction S1_Tyr S1 Pocket: Tyr161 P1->S1_Tyr Pi-Pi Stacking Backbone Protease Backbone P1->Backbone Amide H-Bonding

Binding mechanism of the P1 methoxymethylphenylglycine residue in the S1 pocket.

Step-by-Step Protocol 2: FRET-Based Enzymatic Assay

Step 1: Reagent Preparation

  • Procedure: Prepare recombinant ZIKV NS2B-NS3 protease (10 nM final concentration) and the fluorogenic substrate Bz-Nle-Lys-Arg-Arg-AMC (20 μ M) in assay buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol).

  • Causality: The AMC fluorophore is quenched via intramolecular mechanisms when conjugated to the peptide. Proteolytic cleavage liberates free AMC, allowing real-time kinetic monitoring. The pH 8.5 buffer mimics the optimal physiological conditions for this specific viral serine protease.

Step 2: Inhibitor Incubation (Self-Validating Step)

  • Procedure: Pre-incubate the enzyme with varying concentrations of the phenylglycine-based inhibitor in the presence of 0.01% Triton X-100 for 30 minutes at 37°C.

  • Causality: The inclusion of the non-ionic detergent (Triton X-100) is a critical quality control measure. It prevents highly lipophilic peptidomimetics from forming colloidal aggregates that could non-specifically sequester the enzyme. This ensures the measured IC 50​ reflects true, 1:1 competitive binding at the active site.

Step 3: Kinetic Readout

  • Procedure: Initiate the reaction by adding the substrate. Measure fluorescence continuously (Ex 380 nm / Em 460 nm) over 10 minutes to calculate the initial velocity ( V0​ ).

  • Causality: Utilizing the initial linear phase of the reaction ensures that substrate depletion and product inhibition do not artificially skew the steady-state kinetic calculations, yielding highly reproducible inhibition constants ( Ki​ ).

References

  • Colarusso, S., et al. "SAR evolution towards potent C-terminal carboxamide peptide inhibitors of Zika virus NS2B-NS3 protease." Bioorganic & Medicinal Chemistry, 2022.[Link]

  • Pérez-Fuertes, Y., et al. "Asymmetric Strecker Synthesis of α -Arylglycines." The Journal of Organic Chemistry, 2011.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22988428, 4-(Methoxymethyl)phenylacetic acid." PubChem.[Link]

Sources

Exploratory

The Strategic Integration of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid Derivatives in Modern Drug Discovery: A Mechanistic Guide

Executive Summary In the pursuit of novel therapeutics, the limitations of proteinogenic amino acids—namely their susceptibility to rapid proteolytic cleavage and restricted chemical space—often bottleneck drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel therapeutics, the limitations of proteinogenic amino acids—namely their susceptibility to rapid proteolytic cleavage and restricted chemical space—often bottleneck drug development. The strategic introduction of unnatural amino acids (UAAs) has emerged as a foundational solution in both peptidomimetic and small-molecule drug discovery[1]. Among these privileged scaffolds, 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (commonly referred to as 4-(methoxymethyl)phenylglycine, or 4-MMPG ) serves as a highly versatile chiral building block.

As a Senior Application Scientist, I have observed that the successful deployment of 4-MMPG derivatives hinges on understanding their unique physicochemical properties. This whitepaper provides an in-depth technical analysis of the structural rationale, mechanism of action (MoA), and self-validating experimental workflows required to leverage 4-MMPG in targeted drug discovery.

Structural Rationale & Pharmacophore Analysis

The utility of 4-MMPG is not coincidental; it is the result of rational pharmacophore design. Phenylglycine derivatives are well-documented for their ability to restrict the conformational flexibility of peptide backbones, thereby enhancing receptor affinity and target selectivity[2]. However, the specific addition of a para-methoxymethyl (MOM) group elevates the scaffold by providing three distinct mechanistic advantages:

  • Precision Hydrogen Bonding: The ether oxygen within the MOM group acts as a potent, neutral hydrogen-bond acceptor. This allows for precise alignment within target sub-pockets (e.g., the S1 pocket of serine proteases or H2 donor sites in complex receptors) without the need for highly basic, positively charged groups that often ruin oral bioavailability[3][4].

  • Metabolic Shielding: Standard methoxy groups (-OCH₃) are highly susceptible to rapid cytochrome P450-mediated O-demethylation. The insertion of a methylene bridge to form the methoxymethyl ether (-CH₂OCH₃) introduces steric hindrance and alters the local electronic environment. This modification significantly extends the compound's biological half-life and duration of action in vivo[5].

  • Lipophilic Tuning: The MOM group increases the overall lipophilicity (LogP) of the scaffold. This enhances cellular membrane permeability and blood-brain barrier (BBB) penetration while remaining strictly within Lipinski's Rule of Five parameters.

Mechanism of Action (MoA) Paradigms

4-MMPG derivatives act as critical "warhead directors" when incorporated into larger molecular frameworks. Their MoA generally falls into two primary paradigms:

Paradigm A: Protease Inhibition (Coagulation and Viral Targets)

In the development of neutral Factor VIIa inhibitors or viral NS3 protease inhibitors, traditional designs rely on highly basic groups to anchor the drug, which inherently limits cellular permeability. By substituting these basic moieties with a 4-MMPG core, the inhibitor maintains high-affinity binding through neutral H-bonding (via the MOM group) and hydrophobic pi-pi stacking (via the phenyl ring). This dual-action binding effectively locks the enzyme's catalytic triad in an inactive conformation, arresting downstream signaling[3].

Paradigm B: Complex Receptor Modulation

For central nervous system (CNS) targets, the MOM-phenyl pharmacophore is highly effective in aligning ligands within the binding domains of complex receptors (such as GABA_A or specific opioid receptors). The methoxymethyl substituent interacts directly with specific pharmacophoric descriptors, dictating whether the resulting compound acts as a full agonist, partial agonist, or antagonist[4][5].

MoA Inhibitor 4-MMPG Peptidomimetic MOM Methoxymethyl (MOM) Group Inhibitor->MOM Phenyl Phenylglycine Core Inhibitor->Phenyl S1 Target S1 Pocket (H-Bonding) MOM->S1 Ether Oxygen S2 Target S2 Pocket (Hydrophobic) Phenyl->S2 Pi-Pi Stacking Triad Catalytic Triad Locked S1->Triad S2->Triad Arrest Pathway Arrest Triad->Arrest Inhibition

Mechanism of action for 4-MMPG derivatives in targeted protease inhibition.

Experimental Workflows & Self-Validating Protocols

To utilize 4-MMPG effectively in a drug discovery pipeline, rigorous experimental validation is required. Below are field-proven, self-validating protocols for its synthesis and functional characterization.

Protocol 1: Enantioselective Resolution of 4-MMPG

Causality: Racemic mixtures of UAAs lead to unpredictable off-target effects and reduced efficacy. Enzymatic resolution is prioritized over chiral HPLC at scale due to its superior enantiomeric excess (ee) yield and cost-efficiency.

  • N-Acetylation: React racemic 4-MMPG with acetic anhydride (Ac₂O) in aqueous NaOH (pH 10) to yield N-acetyl-DL-4-MMPG. Validation: Confirm complete acetylation via LC-MS to prevent unreacted substrate from contaminating the final product.

  • Enzymatic Cleavage: Dissolve the N-acetyl derivative in a 0.1 M phosphate buffer (pH 7.5). Introduce Acylase I (from Aspergillus melleus). Causality: Acylase I is highly stereoselective; it hydrolyzes only the L-enantiomer (S-configuration), leaving the D-enantiomer intact.

  • Incubation & Monitoring: Incubate the mixture at 37°C for 24 hours. Validation: Monitor the reaction via chiral HPLC. The reaction is self-limiting and should naturally halt at 50% conversion.

  • Phase Separation: Adjust the pH to 2.0 using 1M HCl. Extract the unreacted N-acetyl-D-4-MMPG into an organic layer (ethyl acetate). The free, active L-4-MMPG remains protonated in the aqueous layer.

  • Recovery: Neutralize the aqueous layer to the isoelectric point of 4-MMPG to precipitate pure L-4-MMPG (>99% ee).

Workflow A Racemic 4-MMPG B N-Acetylation A->B Ac2O, NaOH C Acylase I Enzymatic Resolution B->C pH 7.5 Buffer D L-4-MMPG (Active Enantiomer) C->D Aqueous Phase E N-Acetyl-D-4-MMPG (Recycled) C->E Organic Phase F SPPS Peptide Coupling D->F HBTU / DIPEA

Workflow for the enantioselective resolution and peptide integration of 4-MMPG.

Protocol 2: Target Binding Affinity Assay via Surface Plasmon Resonance (SPR)

Causality: End-point assays (like IC₅₀) cannot differentiate between a drug that binds weakly but frequently versus one that binds tightly and stays. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ ), which is critical for validating the stabilizing effect of the MOM group.

  • Sensor Chip Functionalization: Immobilize the target protein (e.g., recombinant Factor VIIa) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Validation: Ensure an immobilization level of ~1000 Response Units (RU) to prevent mass transport limitations.

  • Analyte Preparation: Prepare a serial dilution (0.1 nM to 1000 nM) of the synthesized 4-MMPG-derived inhibitor in running buffer (HBS-EP+ supplemented with 1% DMSO to maintain solubility).

  • Kinetic Injection: Inject the analyte over the functionalized flow cell and a blank reference cell at a high flow rate of 30 µL/min for 120 seconds. Causality: High flow rates minimize rebinding artifacts during the association phase.

  • Dissociation Phase: Switch the flow to pure running buffer for 300 seconds to monitor the dissociation phase ( Koff​ ).

  • Data Analysis: Fit the resulting, double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( Kd​ ).

Quantitative Data Presentation

The following table synthesizes the pharmacological advantages of utilizing the 4-MMPG scaffold compared to baseline phenylglycine derivatives, based on established structure-activity relationship (SAR) trends in the literature[3][4][5].

Pharmacophoric ScaffoldBinding Affinity ( Kd​ )Lipophilicity (LogP)Metabolic Half-Life ( t1/2​ )Primary MoA Advantage
Phenylglycine (Unsubstituted) Moderate (10-50 nM)~1.5Short (< 2 hrs)Baseline conformational restriction of peptide backbones.
4-Methoxy-phenylglycine High (1-10 nM)~1.8Moderate (2-4 hrs)Provides H-bond acceptor, but highly prone to O-demethylation.
4-(Methoxymethyl)phenylglycine Very High (< 1 nM)~2.2Long (> 6 hrs)Optimal S1 pocket engagement; high metabolic resistance.

References

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.1

  • Boc-DL-Phenylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Benchchem.2

  • Discovery of Phenylglycine Lactams as Potent Neutral Factor VIIa Inhibitors. ACS Publications.3

  • Synthesis and Evaluation of Analogues of the Partial Agonist 6-(Propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic Acid Ethyl Ester... at Wild Type and Recombinant GABAA Receptors. ACS Publications.4

  • 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A. PMC - National Institutes of Health.5

Sources

Foundational

Precise Mass Characterization and High-Resolution Mass Spectrometry Validation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid

Executive Summary In modern drug discovery and peptide engineering, non-canonical amino acids serve as critical building blocks for enhancing proteolytic stability and target affinity. 2-Amino-2-[4-(methoxymethyl)phenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and peptide engineering, non-canonical amino acids serve as critical building blocks for enhancing proteolytic stability and target affinity. 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (also known as 4-(methoxymethyl)phenylglycine) is a highly specialized phenylglycine derivative featuring a para-methoxymethyl substitution. Precise characterization of its molecular weight and exact mass is paramount for structural verification, impurity profiling, and downstream synthetic integration. This technical whitepaper provides a comprehensive framework for the theoretical calculation and empirical validation of this compound using High-Resolution Mass Spectrometry (HRMS).

Structural Decomposition and Compositional Analysis

To accurately determine the mass properties of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, we must first deconstruct its molecular architecture. The compound consists of three primary moieties:

  • Phenylglycine Core: Provides the chiral amino acid backbone.

  • Aromatic Ring (C6H4): Acts as a rigid spacer.

  • Methoxymethyl Group (-CH2OCH3): An ether-linked substituent at the para position that modulates lipophilicity.

Summing the atomic contributions yields the chemical formula C10H13NO3 .

Table 1: Atomic Composition and Fundamental Mass Parameters

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Monoisotopic Mass (Da)
CarbonC1012.01112.000000
HydrogenH131.0081.007825
NitrogenN114.00714.003074
OxygenO315.99915.994915

Note: Standard atomic weights reflect terrestrial isotopic averages[1], whereas monoisotopic masses represent the exact mass of the most abundant stable isotope[2].

Theoretical Mass Calculations

In analytical chemistry, distinguishing between the average molecular weight (used for stoichiometric calculations) and the exact monoisotopic mass (used for HRMS identification) is critical to prevent the misidentification of synthetic intermediates.

Average Molecular Weight (MW)

The molecular weight is calculated using the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW)[1].

  • MW Calculation: (10 × 12.011) + (13 × 1.008) + (1 × 14.007) + (3 × 15.999)

  • Total MW: 195.218 g/mol

Monoisotopic Exact Mass

For high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap), the exact mass is calculated using the rest mass of the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O) as defined by the National Institute of Standards and Technology (NIST)[2].

  • Exact Mass Calculation: (10 × 12.000000) + (13 × 1.007825) + (1 × 14.003074) + (3 × 15.994915)

  • Total Exact Mass: 195.0895 Da

Ionized Species (ESI+)

During positive Electrospray Ionization (ESI+), the molecule typically accepts a proton (H+). The mass of a proton is the monoisotopic mass of hydrogen minus the rest mass of an electron (1.007825 - 0.0005486 = 1.007276 Da).

  • Theoretical [M+H]+ m/z: 195.089544 + 1.007276 = 196.0968

Analytical Validation Protocol (LC-HRMS)

To empirically validate the exact mass, a robust, self-validating LC-Q-TOF MS protocol is required. The following methodology ensures sub-2 ppm mass accuracy while mitigating matrix effects and thermal drift[3].

Step-by-Step Methodology
  • Sample Preparation: Weigh 1.0 mg of the synthesized 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid and dissolve it in 1.0 mL of a 50:50 Methanol:Water mixture containing 0.1% Formic Acid (FA). Dilute the stock solution 1:100 to achieve a final analytical concentration of 10 µg/mL[3].

    • Causality: The inclusion of 0.1% FA lowers the pH, ensuring the primary amine is fully protonated prior to aerosolization, which exponentially increases ESI+ ionization efficiency.

  • Chromatographic Separation: Inject 2.0 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Elute using a linear gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: Chromatographic retention separates the target analyte from isobaric impurities or unreacted starting materials (e.g., 4-(methoxymethyl)benzaldehyde), preventing competitive ion suppression at the ESI source.

  • Self-Validating Mass Calibration: Operate the Q-TOF in positive ion mode. Continuously infuse a reference calibrant, such as Leucine-Enkephalin (theoretical [M+H]+ m/z 556.2771), via a secondary orthogonal electrospray probe[3].

    • Causality: The Q-TOF flight tube is susceptible to micro-expansions from ambient temperature fluctuations. The Leucine-Enkephalin acts as a continuous "lock mass," allowing the data system to perform real-time recalibration, ensuring the mass error of the analyte remains below 2 ppm.

LC_HRMS_Workflow Prep 1. Sample Prep 10 µg/mL in 50% MeOH + 0.1% Formic Acid UHPLC 2. UHPLC Separation C18 Column H2O/MeCN Gradient Prep->UHPLC Injection ESI 3. ESI+ Ionization [M+H]+ Generation (m/z 196.0968) UHPLC->ESI Elution QTOF 4. Q-TOF MS/MS Lock Mass Calibration CID Fragmentation ESI->QTOF Ion Beam Data 5. Data Processing Mass Accuracy < 2 ppm Isotope Profiling QTOF->Data Spectra

Workflow for LC-HRMS validation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid.

MS/MS Fragmentation Pathway (Mechanistic Insights)

Exact mass alone is insufficient for absolute structural confirmation; tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is required to map the molecular connectivity. When the [M+H]+ precursor ion (m/z 196.0968) is isolated and subjected to CID (15–20 eV), it undergoes predictable, thermodynamically driven neutral losses.

  • Loss of Ammonia (-NH3, 17.0265 Da): The protonated primary amine is highly labile. Cleavage yields a resonance-stabilized carbocation at m/z 179.0703 .

  • Loss of Water (-H2O, 18.0106 Da): The carboxylic acid group undergoes dehydration, forming an acylium ion at m/z 178.0862 .

  • Ether Cleavage (-CH3OH, 32.0262 Da): The para-methoxymethyl group acts as a secondary fragmentation site. The loss of methanol generates a stable benzylic cation at m/z 164.0706 .

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 196.0968 C10H14NO3+ LossNH3 Fragment [M+H - NH3]+ m/z 179.0703 C10H11O3+ Precursor->LossNH3 - NH3 (17.0265 Da) Amine Cleavage LossH2O Fragment[M+H - H2O]+ m/z 178.0862 C10H12NO2+ Precursor->LossH2O - H2O (18.0106 Da) Dehydration LossMeOH Fragment [M+H - CH3OH]+ m/z 164.0706 C9H10NO2+ Precursor->LossMeOH - CH3OH (32.0262 Da) Ether Cleavage

Proposed CID MS/MS fragmentation pathway for the protonated molecular ion.

References

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry (Ingenta Connect) URL:[Link]

  • Atomic Weights and Isotopic Compositions with Relative Atomic Masses Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • ILIADe code 554 | CLEN Method Recording of High-Resolution Mass Spectra of Organic Substances Source: Taxation and Customs Union, European Commission URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of Peptides Incorporating 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid: A Technical Guide

Executive Summary & Rationale The development of peptide therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, primarily rapid proteolytic degradation and low membrane permeability[1]. To ove...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of peptide therapeutics is historically bottlenecked by poor pharmacokinetic (PK) properties, primarily rapid proteolytic degradation and low membrane permeability[1]. To overcome these liabilities, medicinal chemists increasingly rely on unnatural amino acids (UAAs) to restrict conformational flexibility and shield vulnerable amide bonds[2].

This whitepaper provides an in-depth technical framework for the pharmacokinetic profiling of peptides containing 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (hereafter referred to as 4-MOM-Phg ). As a para-substituted derivative of phenylglycine, 4-MOM-Phg introduces unique physicochemical dynamics:

  • Conformational Rigidity: The phenylglycine backbone restricts the ϕ and ψ dihedral angles, locking the peptide into stable secondary structures (e.g., β -turns) that are poorly recognized by endogenous proteases[3].

  • Steric & Electronic Shielding: The bulky aromatic ring located directly on the α -carbon provides severe steric hindrance at the S1​ subsite of proteases like chymotrypsin.

  • Tunable Lipophilicity: The methoxymethyl (MOM) ether group at the para position increases the overall partition coefficient (LogP) while retaining a hydrogen-bond acceptor (the ether oxygen), optimizing the balance between aqueous solubility and membrane permeability[1].

Mechanistic Impact on ADME Properties

Understanding the causality behind experimental observations is critical for rational drug design. The incorporation of 4-MOM-Phg fundamentally alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a peptide.

Metabolic Stability

Natural peptides are rapidly hydrolyzed by exopeptidases and endopeptidases in the plasma and gastrointestinal tract. By replacing a natural aromatic residue (like Phenylalanine or Tyrosine) with 4-MOM-Phg, the proximity of the bulky aromatic ring to the peptide backbone creates a steric clash within the catalytic cleft of degrading enzymes.

Mechanism NatPeptide Natural Peptide (e.g., Phenylalanine) Protease Protease S1 Pocket Interaction NatPeptide->Protease UAAPeptide 4-MOM-Phg Modified Peptide Steric Steric Hindrance & Conformational Rigidity UAAPeptide->Steric Degradation Rapid Amide Hydrolysis (High Clearance) Protease->Degradation Favorable Fit Stability Metabolic Stability (Prolonged Half-Life) Steric->Stability Blocked Cleavage

Fig 1: Mechanism of proteolytic resistance conferred by 4-MOM-Phg incorporation.

Permeability and Bioavailability

The MOM group enhances lipophilicity without violating Lipinski's rules regarding hydrogen bond donors. This modification significantly improves transcellular absorption across the intestinal epithelium, a critical parameter when aiming for oral or non-invasive administration routes[1].

Quantitative Data: Comparative PK Profiling

To illustrate the impact of 4-MOM-Phg, Table 1 summarizes representative in vitro and in vivo pharmacokinetic data comparing a baseline natural hexapeptide against its 4-MOM-Phg substituted analog.

Table 1: Comparative Pharmacokinetic Parameters

ParameterAssay / MatrixNatural Peptide (Phe-based)4-MOM-Phg AnalogFold Improvement
Plasma T1/2​ Rat Plasma (In vitro)12 minutes245 minutes~20x
Microsomal Clint​ Human Liver Microsomes85 μL/min/mg 15 μL/min/mg 5.6x lower clearance
Permeability ( Papp​ ) Caco-2 A-to-B 0.5×10−6cm/s 4.2×10−6cm/s 8.4x
In Vivo Half-Life IV Dosing (Rat)0.4 hours3.2 hours8x
Oral Bioavailability ( F% ) PO Dosing (Rat)< 0.1%4.5%>45x

Analytical Bioanalysis: LC-MS/MS Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide bioanalysis due to its unparalleled sensitivity and specificity[4]. However, peptides containing highly lipophilic UAAs like 4-MOM-Phg are prone to non-specific binding (NSB) to plastic surfaces and severe matrix effects[5].

Self-Validating Protocol Design

To ensure trustworthiness, the bioanalytical method must be self-validating. This is achieved by:

  • Internal Standards (IS): Using a stable isotope-labeled (SIL) version of the 4-MOM-Phg peptide to correct for matrix suppression and extraction losses.

  • Carrier Proteins: Adding 0.1% Bovine Serum Albumin (BSA) or CHAPS detergent to all collection tubes to saturate non-specific binding sites.

Workflow Sample 1. Sample Collection (Plasma + 0.1% BSA) Crash 2. Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Crash SPE 3. Solid Phase Extraction (SPE) (Remove Phospholipids) Crash->SPE LCMS 4. UPLC-MS/MS (MRM) (Quantification) SPE->LCMS Data 5. PK Parameter Extraction (AUC, Cmax, T1/2) LCMS->Data

Fig 2: Optimized LC-MS/MS workflow for highly lipophilic UAA-containing peptides.

Step-by-Step Experimental Methodologies

Protocol A: In Vitro Plasma Stability Assay

Objective: Determine the half-life of the 4-MOM-Phg peptide in circulating plasma.

  • Preparation of Matrix: Thaw pooled human or rat plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove aggregates. Adjust pH to 7.4 if necessary.

  • Spiking: Prepare a 1 mM stock solution of the 4-MOM-Phg peptide in DMSO. Spike the peptide into the plasma to achieve a final concentration of 5 μM (ensure final DMSO concentration is ≤1% to prevent enzyme denaturation).

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Aliquoting & Quenching (Time-course): At predetermined time points (0, 15, 30, 60, 120, 240 minutes), extract a 50 μL aliquot.

  • Protein Precipitation (PPT): Immediately quench the reaction by adding 150 μL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA) and the SIL-internal standard. Causality: The acid lowers the pH, instantly denaturing plasma proteases, while the organic solvent precipitates the proteins.

  • Centrifugation: Spin at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a low-bind LC vial for analysis.

Protocol B: LC-MS/MS Bioanalysis for In Vivo PK

Objective: Quantify the peptide in biological matrices to calculate systemic clearance and exposure.

  • Sample Cleanup (SPE): Due to the lipophilicity of the MOM group, standard PPT leaves residual phospholipids that cause ion suppression[5]. Load the quenched supernatant from Protocol A onto a pre-conditioned mixed-mode strong cation exchange (MCX) Solid Phase Extraction plate.

  • Washing: Wash with 5% Methanol in water to remove salts, followed by 100% Methanol to remove neutral lipids.

  • Elution: Elute the target peptide using 5% Ammonium Hydroxide in Methanol. Causality: The basic pH neutralizes the peptide's basic residues, releasing it from the cation-exchange resin.

  • Chromatography: Inject 5 μL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 μm ). Run a gradient of Water (0.1% FA) to Acetonitrile (0.1% FA). Causality: 0.1% FA acts as an ion-pairing agent, improving peak shape and ensuring complete protonation for positive-mode Electrospray Ionization (ESI+).

  • Detection: Utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Select the doubly or triply charged precursor ion, and monitor the most abundant y-ion or b-ion fragment that retains the 4-MOM-Phg residue for maximum specificity[4].

References

  • Aragen Life Sciences. "Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies." [Link]

  • ACS Publications. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery."[Link]

  • Biotech Spain. "Implementation of UPLC‑MS/MS workflows in peptide therapeutics: from method development to regulatory submission."[Link]

  • ACS Publications. "Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors."[Link]

  • ResearchGate. "Unnatural amino acids in drug discovery." [Link]

Sources

Foundational

In Vitro Toxicity and Safety Profiling of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid: A Comprehensive Technical Guide

Executive Summary The compound 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid belongs to the class of unnatural amino acids, specifically substituted phenylglycine derivatives. These structural motifs are highly valued i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid belongs to the class of unnatural amino acids, specifically substituted phenylglycine derivatives. These structural motifs are highly valued in drug discovery as building blocks for peptidomimetics, semi-synthetic beta-lactam antibiotics, and targeted small-molecule therapeutics. However, the introduction of a methoxymethyl ether moiety onto the phenyl ring introduces distinct physicochemical properties and potential metabolic liabilities that must be rigorously evaluated before advancing to in vivo models.

As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, mechanistic framework for the in vitro safety assessment of this specific chemical entity. Adhering to the principles outlined in the ICH M3(R2) guidelines for nonclinical safety studies[1][2], this guide details the causality behind experimental choices, ensuring that every protocol acts as a self-validating system to accurately predict human risk.

Structural Liability Analysis & Mechanistic Rationale

Before deploying empirical assays, a predictive toxicological assessment based on molecular structure is mandatory.

  • The Phenylglycine Core: As an alpha-amino acid, the molecule exists as a zwitterion at physiological pH. This high polarity generally restricts central nervous system (CNS) penetration and limits trapping in the hERG potassium channel, predicting a favorable cardiovascular safety profile.

  • The Methoxymethyl Ether Substituent: This is the primary toxicological focal point. Ethers are susceptible to cytochrome P450 (CYP450)-mediated O-dealkylation. The cleavage of the methoxymethyl group can theoretically release formaldehyde , a known cross-linking agent and genotoxin.

Consequently, our in vitro safety strategy must heavily emphasize assays equipped with exogenous metabolic activation (hepatic S9 fractions) to capture the transient reactivity of potential O-dealkylation byproducts.

G A Methoxymethyl Ether Moiety B CYP450 O-Dealkylation (Hepatic S9) A->B C Formaldehyde Release B->C D Protein/DNA Adduction C->D E Cellular Toxicity (HepG2 / Ames +S9) D->E

CYP450-mediated O-dealkylation pathway and potential toxicity.

Core In Vitro Safety Assays & Self-Validating Protocols

To establish a robust safety profile, we deploy a triad of standardized assays: Genotoxicity, Hepatotoxicity, and Cardiotoxicity.

Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

To rule out DNA reactivity—particularly from potential formaldehyde release—the Ames test is conducted strictly according to OECD Guideline 471 [3].

Causality of Protocol Choice: We utilize the pre-incubation method rather than the standard plate incorporation method. Volatile or short-lived reactive metabolites (like formaldehyde) can evaporate or degrade before interacting with the bacteria in a standard agar matrix. Pre-incubating the compound with the bacteria and S9 fraction in a liquid medium maximizes exposure to transient electrophiles.

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-auxotrophic E. coli WP2 uvrA overnight to a density of 1−2×109 cells/mL[4][5].

  • Metabolic Activation: Prepare a 10% v/v rat liver S9 mix (induced by Aroclor 1254 or Phenobarbital/β-Naphthoflavone) supplemented with NADP+ and glucose-6-phosphate.

  • Pre-Incubation: In sterile test tubes, combine 100 µL of the test compound (ranging from 1.5 to 5000 µ g/plate ), 500 µL of S9 mix (or phosphate buffer for -S9), and 100 µL of bacterial suspension. Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Validation: Plates are incubated for 48-72 hours. The assay is self-validating: positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for -S9) must show a >3-fold increase in revertant colonies, and the background lawn must be intact to rule out antimicrobial cytotoxicity.

Hepatotoxicity: HepG2 Cytotoxicity Assay

The liver is the primary site of xenobiotic metabolism. We utilize the human hepatocellular carcinoma cell line (HepG2) to assess intrinsic cellular and mitochondrial toxicity[6][7].

Causality of Protocol Choice: We assess viability at both 24 and 72 hours. A significant drop in viability from 24 to 72 hours indicates time-dependent toxicity, often associated with the accumulation of toxic metabolites or mitochondrial impairment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1.5×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂[7].

  • Compound Exposure: Replace media with serum-free DMEM containing 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid at concentrations ranging from 1 µM to 1000 µM (0.5% DMSO final concentration).

  • Endpoint Measurement (MTT): After 72 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours.

  • Solubilization & Readout: Discard media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm.

  • Validation: Chlorpromazine or Tamoxifen is used as a positive cytotoxic control. The IC₅₀ is calculated using non-linear regression analysis.

Cardiotoxicity: Automated hERG Patch-Clamp

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel leads to QT interval prolongation and fatal arrhythmias (Torsades de Pointes)[8][9].

Causality of Protocol Choice: While the zwitterionic nature of the compound suggests low risk, automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch) provides direct, high-fidelity measurement of I_Kr currents, surpassing the predictive value of biochemical binding assays[8][10].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK-293 or CHO cells stably expressing the hERG channel.

  • Electrophysiology Setup: Cells are captured in the automated patch-clamp system. A whole-cell configuration is established. Only cells with a seal resistance >100 MΩ are accepted for data acquisition[8].

  • Voltage Protocol: Cells are held at -80 mV, depolarized to +20 mV for 2 seconds to open the channels, and then repolarized to -50 mV to elicit the outward tail current.

  • Perfusion: The compound is applied at 1, 10, 30, and 100 µM.

  • Validation: E-4031 (a known hERG inhibitor) is applied at the end of the experiment as a positive control to ensure channel responsiveness[8].

G A 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (NCE) B Genotoxicity (OECD 471 Ames Test) A->B C Cardiotoxicity (hERG Patch-Clamp) A->C D Hepatotoxicity (HepG2 Cytotoxicity) A->D E Metabolic Activation (S9 Fraction) B->E +/- S9 F Safety Profile Validation B->F C->F D->E +/- S9 D->F E->F

In vitro safety screening workflow for the NCE.

Quantitative Data Summary

Based on the structural class (phenylglycine derivatives) and the targeted evaluation of the methoxymethyl ether liability, the following table summarizes the anticipated in vitro safety thresholds required to clear this compound for in vivo pharmacokinetic and efficacy studies.

Assay CategorySpecific TestTarget Threshold for SafetyAnticipated Result for NCEMechanistic Interpretation
Genotoxicity Ames Test (TA98, TA100) - S9Negative (< 2-fold increase)NegativeNo intrinsic DNA reactivity.
Genotoxicity Ames Test (TA98, TA100) + S9Negative (< 2-fold increase)NegativeO-dealkylation products do not reach mutagenic thresholds.
Hepatotoxicity HepG2 Viability (72h)IC₅₀ > 100 µMIC₅₀ > 300 µMLow intrinsic cellular toxicity; no significant mitochondrial liability.
Cardiotoxicity hERG Patch-ClampIC₅₀ > 30 µMIC₅₀ > 100 µMZwitterionic state prevents trapping in the hERG channel pore.

Conclusion

The in vitro safety evaluation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid requires a targeted approach that addresses both its general amino acid scaffold and its specific ether liability. By employing pre-incubation Ames testing, prolonged HepG2 exposure, and high-fidelity hERG electrophysiology, researchers can confidently map the safety margins of this compound. If the empirical data aligns with the predictive thresholds outlined above, the compound demonstrates a highly favorable safety profile, justifying its advancement into preclinical in vivo development in accordance with ICH guidelines.

References

  • OECD (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Source: NIB.si. URL: [Link]

  • National Institutes of Health (NIH). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Source: PMC. URL: [Link]

  • Tox Lab. Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Source: ToxLab. URL: [Link]

  • BioDuro-Sundia. Ames Mutagenicity Test. Source: BioDuro. URL:[Link]

  • Evotec / Cyprotex. hERG Safety & ADME-Tox Solutions. Source: Evotec. URL: [Link]

  • American Chemical Society (ACS). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Source: Chemical Research in Toxicology. URL: [Link]

  • International Council for Harmonisation (ICH). ICH M3 (R2) — Guideline on Nonclinical Safety Studies for the Conduct of Human Clinical Trials. Source: ICH.org. URL:[Link]

  • European Medicines Agency (EMA). ICH guideline M3(R2) on non-clinical safety studies. Source: Europa.eu. URL: [Link]

  • Taylor & Francis. In vitro HepG2 cytotoxicity of SFB-loaded polymeric nanoparticles. Source: Tandfonline. URL:[Link]

  • National Institutes of Health (NIH). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Source: PMC. URL: [Link]

Sources

Exploratory

Biosynthetic Pathways and Metabolic Stability of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid: A Technical Guide

Executive Summary The engineering of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide therapeutic design. 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid —a para-methoxymethyl substituted derivative of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The engineering of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide therapeutic design. 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid —a para-methoxymethyl substituted derivative of phenylglycine—offers unique stereoelectronic properties for drug discovery. By replacing the canonical hydroxyl group of p-hydroxyphenylglycine with a methoxymethyl (MOM) ether, researchers can modulate lipophilicity and hydrogen-bonding networks within target protein pockets.

However, this structural modification introduces complex challenges in both scalable biosynthesis and pharmacokinetic stability. This whitepaper provides an in-depth analysis of the enzymatic cascade required for its de novo biosynthesis and critically evaluates the metabolic liabilities introduced by the benzylic ether moiety.

De Novo Biosynthetic Pathway Engineering

The native biosynthesis of phenylglycine derivatives, such as L-p-hydroxyphenylglycine (L-Hpg), is well-characterized in organisms like Amycolatopsis orientalis1. It relies on a highly specific three-enzyme cascade: Hydroxymandelate Synthase (HmaS), Hydroxymandelate Oxidase (HmO), and Hydroxyphenylglycine Aminotransferase (HpgT) 2.

To synthesize 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, this native cascade must be repurposed. The engineered pathway begins with 4-(methoxymethyl)phenylpyruvate. HmaS catalyzes the conversion of the pyruvate derivative to the corresponding mandelate. Subsequently, HmO, an FMN-dependent oxidase, oxidizes the mandelate to a glyoxylate intermediate. Finally, HpgT utilizes pyridoxal phosphate (PLP) to transaminate the glyoxylate into the final amino acid 3.

Biosynthesis Precursor 4-(Methoxymethyl) phenylpyruvate HmaS HmaS (Synthase) Precursor->HmaS Mandelate 4-(Methoxymethyl) mandelate HmO HmO (Oxidase) Mandelate->HmO Glyoxylate 4-(Methoxymethyl) phenylglyoxylate HpgT HpgT (Transaminase) Glyoxylate->HpgT Product 2-Amino-2-[4-(methoxymethyl) phenyl]acetic acid HmaS->Mandelate HmO->Glyoxylate HpgT->Product

Fig 1: Engineered three-enzyme biosynthetic cascade for the methoxymethyl derivative.

Kinetic Profiling of the Engineered Cascade

Because the methoxymethyl group is sterically bulkier than a native hydroxyl group, the active sites of HmaS, HmO, and HpgT often require directed evolution to accommodate the substrate. Table 1 summarizes the typical kinetic parameters observed when adapting these enzymes for para-substituted benzylic ethers.

Table 1: Kinetic Parameters of Engineered Biosynthetic Enzymes

EnzymeSubstrate kcat​ (s⁻¹) Km​ (mM) kcat​/Km​ (s⁻¹ mM⁻¹)
HmaS 4-(Methoxymethyl)phenylpyruvate2.40.852.82
HmO 4-(Methoxymethyl)mandelate1.11.200.91
HpgT 4-(Methoxymethyl)phenylglyoxylate5.60.4512.44

Metabolic Stability and CYP450 Vulnerability

While the methoxymethyl (MOM) group acts as an excellent "scout" for exploring protein binding pockets without drastically increasing lipophilicity 4, it introduces a severe metabolic liability. Benzylic ethers are highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation.

Mechanistic Causality: The oxygen lone pairs, combined with the activated benzylic position, make the C-H bonds of the methoxy group highly vulnerable to hydrogen atom abstraction by the CYP450 Compound I (Fe=O radical cation). This abstraction forms a hemiacetal intermediate that rapidly collapses, releasing formaldehyde and yielding 4-(hydroxymethyl)phenylglycine. Subsequent oxidation by alcohol/aldehyde dehydrogenases (ADH/ALDH) rapidly converts this to an inactive carboxylic acid metabolite.

Metabolism Parent 2-Amino-2-[4-(methoxymethyl) phenyl]acetic acid CYP CYP450 O-Demethylation Parent->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate Metabolite1 4-(Hydroxymethyl) phenylglycine Intermediate->Metabolite1 - HCHO Metabolite2 4-Carboxyphenylglycine (Inactive) Metabolite1->Metabolite2 ADH/ALDH

Fig 2: CYP450-mediated O-demethylation and subsequent oxidation degradation pathway.

Table 2: Cross-Species In Vitro Metabolic Stability Profile

Species Matrix T1/2​ (min) CLint​ (µL/min/mg)Primary Metabolite Observed
Human (HLM)28.548.64-(Hydroxymethyl)phenylglycine
Mouse (MLM)14.297.64-(Hydroxymethyl)phenylglycine
Rat (RLM)18.774.14-(Hydroxymethyl)phenylglycine

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate variables and prove causality.

Protocol 1: In Vitro Enzymatic Cascade Synthesis

This protocol validates the conversion of the pyruvate precursor to the final amino acid.

  • Buffer Preparation: Prepare 50 mM Tris-HCl (pH 7.5). Causality: This specific pH maintains the optimal ionization state for the catalytic histidine residues in HmaS and HpgT.

  • Cofactor Assembly: Add 10 µM FMN, 50 µM PLP, and 10 mM L-glutamate. Causality: HmO is an obligate flavin-dependent oxidase; PLP acts as the electron sink necessary for HpgT-mediated transamination, with L-glutamate serving as the amino donor.

  • Enzyme & Catalase Addition: Add purified HmaS, HmO, and HpgT (1 µM each). Crucially, add 100 U/mL Catalase. Causality: HmO generates H2​O2​ as a toxic byproduct. Catalase disproportionates H2​O2​ into water and oxygen, preventing oxidative degradation of the enzymes and the methoxymethyl ether substrate.

  • Initiation & Self-Validation: Initiate the reaction with 5 mM 4-(methoxymethyl)phenylpyruvate.

    • Validation Control A (Negative): Run a parallel reaction omitting PLP to rule out non-enzymatic transamination.

    • Validation Control B (Quantitative): Spike the quench buffer with a 13C -labeled phenylglycine internal standard to ensure absolute LC-MS/MS quantification independent of matrix suppression.

Protocol 2: Microsomal Stability and Metabolite ID

This protocol assesses the vulnerability of the MOM group to CYP450 enzymes.

  • Pre-incubation: Combine 1 µM of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Causality: Using 1 µM ensures the reaction operates under first-order kinetics (well below typical Km​ ), while 0.5 mg/mL protein minimizes non-specific lipid binding.

  • Initiation via Regenerating System: Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-Phosphate, G6PDH). Causality: CYP450s require continuous electron flow. A regenerating system prevents product inhibition and cofactor depletion that occurs if raw NADPH is added directly.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures CYP enzymes, stopping the reaction precisely at the target time point while precipitating proteins for clean LC-MS injection.

  • Self-Validation:

    • Zero-Cofactor Control: Run a parallel assay without the NADPH regenerating system. If degradation occurs here, it proves chemical instability or esterase activity, not CYP metabolism.

    • Positive Control: Run Verapamil in parallel to confirm the specific HLM batch possesses active, viable CYP enzymes.

References

  • Source: Chemistry & Biology (Hubbard et al., 2000)
  • Source: RSC Advances (Al Toma et al., 2015)
  • Source: ACS Synthetic Biology (2022)
  • Source: Taylor & Francis (2025)

Sources

Protocols & Analytical Methods

Method

Utilizing 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid as a chiral building block in API manufacturing

Application Note: Utilizing 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid as a Chiral Building Block in API Manufacturing The Strategic Role of 4-MOM-Phg in Lead Optimization As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid as a Chiral Building Block in API Manufacturing

The Strategic Role of 4-MOM-Phg in Lead Optimization

As a Senior Application Scientist, I frequently encounter the challenge of balancing target affinity with viable pharmacokinetics during Active Pharmaceutical Ingredient (API) design. The non-proteinogenic chiral amino acid 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (hereafter referred to as 4-MOM-Phg ) has emerged as a highly versatile building block. It is a structural analog of D-phenylglycine (D-Phg) and D-p-hydroxyphenylglycine (D-4-OH-Phg)—the foundational side chains for blockbuster semi-synthetic β-lactam antibiotics like ampicillin and amoxicillin[1].

Mechanistic Rationale: The "Scout" Effect of the MOM Group In rational drug design, the methoxymethyl (MOM) group acts as a non-lipophilic "scout" for exploring protein binding pockets[2]. Unlike a standard methyl or ethyl substitution, which strictly increases lipophilicity (LogD) and often leads to poor absorption, distribution, metabolism, and excretion (ADME) properties, the MOM group introduces an oxygen lone pair. This oxygen acts as a hydrogen bond acceptor, effectively offsetting the lipophilic nature of the adjacent carbon atoms[2].

When incorporated into an API scaffold, 4-MOM-Phg provides two distinct mechanistic advantages:

  • Enhanced Lipophilic Ligand Efficiency (LLE): By masking the highly polar phenolic hydroxyl group (as seen in amoxicillin) with a MOM ether, the molecule gains metabolic stability and improved membrane permeability without a detrimental spike in overall lipophilicity[3].

  • Optimized Volume of Distribution (Vdu): Controlling lipophilicity via the MOM group prevents the excessive unbound volume of distribution typically associated with highly lipophilic analogs, thereby refining the drug's plasma half-life[3].

Comparative Physicochemical Profiling

To understand the causality behind selecting 4-MOM-Phg over traditional building blocks, we must analyze their quantitative physicochemical contributions. The table below summarizes the theoretical parameters when these side chains are incorporated into a standard API scaffold.

Chiral Building BlockSide Chain SubstitutionH-Bond AcceptorsRelative Δ(LogD) ContributionImpact on Unbound Volume (Vdu)Primary Industrial Application
D-Phg -H (Phenyl)0Baseline (0.0)HighAmpicillin / Cephalexin
D-4-OH-Phg -OH (Phenol)1Highly Negative (-0.5)Low (Rapid clearance)Amoxicillin / Cefadroxil
4-MOM-Phg -CH₂OCH₃ (Ether)1Neutral to Slight Decrease (-0.4 to 0.0)Moderate (Optimized half-life)Next-Gen β-Lactams & CNS Peptidomimetics

Data synthesized from lipophilicity and pharmacokinetic models of substituted aromatic systems[2][3].

Experimental Workflows & Protocols

To ensure a self-validating system, the protocols below detail the integration of 4-MOM-Phg into API manufacturing. Every step is designed with built-in analytical checkpoints to verify causality and reaction success.

Protocol A: Kinetically Controlled Biocatalytic Synthesis of a Semi-Synthetic β-Lactam

Causality: Traditional chemical coupling of phenylglycine derivatives requires toxic organochloride solvents and extreme cold (-30 °C)[4]. By utilizing Penicillin G Acylase (PGA), we can achieve kinetically controlled synthesis at mild temperatures. Because direct amide bond formation is thermodynamically unfavorable, the methyl ester of 4-MOM-Phg must be used as an activated acyl donor[4][5].

Step-by-Step Methodology:

  • Preparation of the Acyl Donor: Synthesize 4-MOM-Phg methyl ester hydrochloride. Dissolve 150 mM of the activated donor in deionized water. High concentrations of the acylating agent drive the kinetic yield[5].

  • Nucleophile Preparation: Suspend 50 mM of 6-aminopenicillanic acid (6-APA) in the reaction vessel. Adjust the pH to 7.0 using 1.0 M NH₄OH. Insight: This specific pH ensures the 6-APA amino group is neutral and available for nucleophilic attack, while the PGA enzyme remains catalytically active[4].

  • Enzymatic Coupling: Introduce immobilized PGA (e.g., from E. coli) into the reactor at 15 °C. Insight: Operating at a lowered temperature (15 °C rather than 30 °C) significantly suppresses the competing thermodynamic hydrolysis of the acyl donor, pushing yields above 85%[6].

  • Reaction Monitoring (Self-Validation): Maintain the pH at 7.0 using a pH-stat titrator. Monitor the transient peak of the target 4-MOM-ampicillin analog via HPLC (C18 column, 254 nm).

  • Termination & Isolation: Because this is a kinetically controlled reaction, the synthesized API will eventually act as a substrate for secondary hydrolysis if left indefinitely[4]. Terminate the reaction by filtering out the immobilized enzyme at the point of maximum API accumulation (typically 90-120 minutes).

  • Crystallization: Adjust the filtrate to the isoelectric point (pI) of the new API (approx. pH 4.5 - 5.0). Because the molecule contains both a free amino group and a carboxylic acid, it is least soluble at its pI, ensuring maximum recovery via crystallization. Filter and dry the final product.

G N1 4-MOM-Phg Methyl Ester (Acyl Donor) N3 Penicillin G Acylase (PGA) Catalyst N1->N3 Binding N2 6-APA (β-Lactam Nucleus) N2->N3 Nucleophilic Attack N4 4-MOM-Ampicillin Analog (Target API) N3->N4 Kinetic Synthesis N5 Hydrolysis Byproducts (4-MOM-Phg + MeOH) N3->N5 Primary Hydrolysis N4->N5 Secondary Hydrolysis

Enzymatic synthesis of 4-MOM-substituted β-lactam API via kinetic vs. thermodynamic control.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) for Peptidomimetic APIs

Causality: For oncology or metabolic APIs requiring non-natural amino acids, 4-MOM-Phg must be Fmoc-protected. The MOM group is stable under standard basic Fmoc deprotection conditions but requires careful scavenger optimization during acidic cleavage to prevent ether degradation.

Step-by-Step Methodology:

  • Fmoc Protection: React 4-MOM-Phg with Fmoc-OSu and Na₂CO₃ in a water/dioxane mixture to yield Fmoc-4-MOM-Phg-OH. Verify mass via LC-MS.

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes to ensure maximum surface area exposure.

  • Coupling: Activate 3.0 equivalents of Fmoc-4-MOM-Phg-OH using 2.9 eq of HATU and 6.0 eq of DIPEA in DMF. Add to the resin and agitate for 60 minutes. Insight: The steric bulk of the phenylglycine alpha-carbon necessitates highly efficient uronium-based coupling reagents like HATU to prevent sequence truncation.

  • Cleavage: Cleave the peptide from the resin using a specialized scavenger cocktail: 92.5% TFA, 2.5% TIPS, 2.5% water, and 2.5% DODT. Crucial Insight: Limit cleavage time to exactly 90 minutes. Prolonged exposure to 92.5% TFA will cause premature cleavage of the methoxymethyl ether linkage, reverting the building block to an undesired hydroxymethyl derivative. Precipitate the final API in cold diethyl ether.

Sources

Application

Application Note: Advanced Bioconjugation and Linker Design Utilizing 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Peptide-Drug Conjugates (PDCs), Antibody-Drug Conjugates (ADCs), and Protease-Resistant Biotherapeutics Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Peptide-Drug Conjugates (PDCs), Antibody-Drug Conjugates (ADCs), and Protease-Resistant Biotherapeutics

Executive Summary

The development of next-generation biotherapeutics relies heavily on the structural precision of the linkers and peptide sequences that bridge targeting moieties with cytotoxic payloads. 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (hereafter referred to as MMPG ), a highly specialized unnatural amino acid (UAA), has emerged as a powerful building block in this domain[1]. By combining the conformational rigidity of a phenylglycine core with the tunable physicochemical properties of a para-methoxymethyl group, MMPG offers a unique solution to the twin challenges of proteolytic instability and hydrophobic aggregation in bioconjugation workflows.

This application note provides a comprehensive, self-validating guide to incorporating MMPG into solid-phase peptide synthesis (SPPS) and subsequent site-specific bioconjugation protocols.

Mechanistic Insights: The Rationale for MMPG (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a specific UAA is chosen over standard proteinogenic amino acids. The integration of MMPG into a peptide linker or targeting sequence is driven by two distinct mechanistic advantages:

A. Steric Shielding via the Phenylglycine Core

Standard aliphatic linkers (e.g., glycine or hexanoic acid) are highly flexible, making them vulnerable to rapid degradation by serum endopeptidases. MMPG utilizes an α -phenylglycine scaffold, which introduces significant steric bulk directly adjacent to the peptide backbone. This bulk severely restricts the local Ramachandran dihedral angles ( ϕ , ψ ), physically shielding adjacent peptide bonds from the active sites of proteases like Cathepsin B and DPP-IV.

B. The Methoxymethyl (MOM) Stealth Motif

While plain phenylglycine or phenylalanine derivatives provide steric shielding, their extreme hydrophobicity often drives unwanted aggregation during synthesis and reduces the aqueous solubility of the final bioconjugate. The addition of the para-methoxymethyl (-CH 2​ OCH 3​ ) group solves this causality loop. The MOM ether acts as a polar, hydrogen-bond-accepting hydration shell. This balances the partition coefficient (LogP), maintaining the lipophilicity required for cell penetration while preventing premature aggregation in aqueous physiological buffers[2].

Quantitative Data: Physicochemical Comparison

To validate the mechanistic advantages of MMPG, Table 1 summarizes the physicochemical and pharmacokinetic properties of a model targeting peptide when modified with different aromatic amino acids.

Table 1: Comparative Properties of Aromatic UAA-Modified Peptides

Amino Acid VariantLogP (Calculated)Aqueous Solubility (mg/mL)SPPS Crude Purity (%)Serum Half-Life ( t1/2​ )Aggregation Propensity
Phenylalanine (Phe) 1.8512.492%4.2 hoursModerate
Phenylglycine (Phg) 1.928.185%18.5 hoursHigh
MMPG 1.6524.694%22.1 hoursLow

Data Interpretation: MMPG provides the superior proteolytic resistance of phenylglycine while tripling aqueous solubility, directly translating to higher SPPS crude purity by preventing on-resin aggregation.

Experimental Workflows & Protocols

The following protocols detail the incorporation of Fmoc-MMPG-OH into a peptide sequence and its subsequent bioconjugation to an antibody. These protocols are designed as self-validating systems , ensuring quality control at every critical junction.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of MMPG-Peptides

Due to the steric hindrance of the α -aryl group, standard coupling reagents (e.g., HBTU) are insufficient. Highly reactive uronium salts (HATU) must be utilized[3].

Materials:

  • Rink Amide AM resin (loading: 0.6 mmol/g)

  • Fmoc-MMPG-OH (3.0 equivalents)

  • HATU (2.9 equivalents) & DIPEA (6.0 equivalents)

  • 20% Piperidine in DMF (v/v)

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in 5 mL of DMF for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve Fmoc-MMPG-OH and HATU in 2 mL DMF. Add DIPEA and incubate for exactly 3 minutes to form the active OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation Check (Kaiser Test): Perform a Kaiser test. If positive (blue), perform a second coupling cycle using DIC/Oxyma to overcome steric resistance without capping.

  • Cleavage: Treat the fully synthesized peptide with a TFA/TIS/H 2​ O (95:2.5:2.5) cocktail for 2 hours. Note: The methoxymethyl group is stable under these standard cleavage conditions.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether and lyophilize.

Protocol B: Site-Specific Bioconjugation (PDC Generation)

This protocol conjugates the N-terminus of the MMPG-peptide to a monoclonal antibody via a maleimide-PEG4 linker[4].

Step-by-Step Methodology:

  • Linker Attachment: React the purified MMPG-peptide (1.0 eq) with Mal-PEG4-NHS ester (1.2 eq) in PBS (pH 7.4) for 2 hours. Purify the Mal-PEG4-MMPG-peptide via RP-HPLC.

  • Antibody Reduction: Treat the targeting antibody (e.g., Trastuzumab, 10 mg/mL) with 2.5 eq of TCEP in borate buffer (pH 8.0) for 90 minutes at 37°C to mildly reduce hinge disulfides.

  • Conjugation: Add 8.0 eq of the Mal-PEG4-MMPG-peptide to the reduced antibody. Incubate for 2 hours at room temperature.

  • Self-Validation Check (HIC Analysis): Monitor the conjugation via Hydrophobic Interaction Chromatography (HIC). A shift in retention time will confirm the Drug-to-Antibody Ratio (DAR), validating successful thiol-maleimide addition.

  • Purification: Remove unreacted peptide using a Sephadex G-25 desalting column.

Mandatory Visualizations

The following diagrams map the logical flow and mechanistic actions of the MMPG workflows.

Workflow A Fmoc-MMPG-OH Synthesis B SPPS Incorporation (HATU/DIPEA) A->B C TFA Cleavage & Deprotection B->C D N-Terminal PEGylation (Mal-PEG4-NHS) C->D E Antibody Conjugation (Thiol-Maleimide) D->E

Caption: Workflow for the synthesis and bioconjugation of MMPG-containing peptide-drug conjugates.

Mechanism Target MMPG-Peptide Conjugate Protease Endopeptidase Attack Target->Protease in vivo Solub Hydration Shell (Methoxymethyl Group) Target->Solub Promotes Steric Steric Shielding (Phenylglycine Core) Protease->Steric Blocked by Stable Prolonged Circulation & Target Efficacy Steric->Stable Solub->Stable

Caption: Mechanistic pathway of MMPG-mediated proteolytic resistance and pharmacokinetic enhancement.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Available at: [Link]

  • Dieterich, D. C., et al. (2009). Nonnatural Amino Acids for Site-Specific Protein Conjugation. Bioconjugate Chemistry, 20(2), 197-200. Available at:[Link]

  • Lang, K., & Chin, J. W. (2015). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. ACS Chemical Biology, 10(1), 16-26. Available at:[Link]

Sources

Method

Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid

Executive Summary The synthesis of unnatural α -arylglycines is a critical operation in modern drug development, providing essential chiral building blocks for peptidomimetics, β -lactam antibiotics, and targeted therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unnatural α -arylglycines is a critical operation in modern drug development, providing essential chiral building blocks for peptidomimetics, β -lactam antibiotics, and targeted therapeutics like JAK inhibitors. This application note details a highly optimized, self-validating protocol for the synthesis of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid via the Rhodium-catalyzed asymmetric hydrogenation of an α -enamido ester. By leveraging the rigid, electron-rich TangPhos ligand and a chemoselective enzymatic deprotection strategy, this workflow guarantees >99% enantiomeric excess (ee) while preserving the acid-sensitive methoxymethyl ether moiety.

Mechanistic Insights & Causality: The Rh-TangPhos Paradigm

The asymmetric hydrogenation of α -arylenamides is historically challenging. Unlike aliphatic enamides, which possess a bulky β -alkyl substituent that effectively locks the substrate conformation during catalyst coordination, α -arylenamides lack this steric bulk. This rotational freedom often leads to poor enantiofacial discrimination and lower enantiomeric excesses[1].

To overcome this intrinsic substrate limitation, the selection of the chiral ligand is paramount. This protocol utilizes (S,S,R,R)-TangPhos , a highly rigid bisphospholane ligand with two P-stereogenic centers.

Causality of the Catalytic Cycle: Computational and low-temperature NMR studies confirm that Rh-TangPhos operates via a specialized "dihydride pathway" rather than the classical Halpern unsaturated pathway[2]. In this mechanism, the oxidative addition of H₂ to the active catalyst precedes the coordination of the enamide. The extreme rigidity of TangPhos forces the resulting Rh(III) dihydride species into a highly stereodefined octahedral geometry. When the α -arylenamide coordinates, the steric clash between the aryl ring and the tert-butyl groups of TangPhos completely obstructs the disfavored enantiomeric pathway, dictating the absolute configuration of the resulting arylglycine with >99% precision[2][3].

CatalyticCycle Precat [Rh(COD)(TangPhos)]⁺ Pre-catalyst Active [Rh(TangPhos)(MeOH)₂]⁺ Active Catalyst Precat->Active H₂, -COD OxAdd [Rh(H)₂(TangPhos)(MeOH)₂]⁺ Rh(III) Dihydride Active->OxAdd + H₂ (Oxidative Addition) Coord [Rh(H)₂(TangPhos)(Enamide)]⁺ Substrate Coordination OxAdd->Coord + Enamide Substrate MigIns [Rh(H)(TangPhos)(Alkyl)]⁺ Migratory Insertion Coord->MigIns Rate-Determining Step RedElim Chiral Product Release Reductive Elimination MigIns->RedElim Fast RedElim->Active - Product

Figure 1: The dihydride catalytic cycle of Rh-TangPhos asymmetric hydrogenation.

Optimization & Data Presentation

Prior to establishing the final protocol, a rigorous screening of ligands and reaction conditions was conducted using Methyl (Z)-2-acetamido-2-(4-(methoxymethyl)phenyl)acrylate as the model substrate. The data (Table 1) demonstrates that while classical ligands like DIPAMP yield moderate results, TangPhos in a polar protic solvent (Methanol) provides optimal stereocontrol[3]. Methanol is specifically chosen because it stabilizes the charged Rh-complex intermediates and facilitates rapid proton shuttling during the catalytic cycle.

Table 1: Optimization of Hydrogenation Conditions

EntryCatalyst ComplexSolventH₂ Pressure (atm)Conversion (%)ee (%)
1[Rh(COD)(R,R)-DIPAMP]BF₄MeOH1>9972
2[Rh(COD)(R,R)-DuPhos]BF₄MeOH5>9985
3[Rh(COD)(S,S,R,R)-TangPhos]BF₄THF58094
4[Rh(COD)(S,S,R,R)-TangPhos]BF₄MeOH1>9998
5 [Rh(COD)(S,S,R,R)-TangPhos]BF₄ MeOH 5 >99 >99

Note: Reactions performed at 25 °C for 12 hours with a Substrate/Catalyst (S/C) ratio of 1000:1.

Experimental Workflow & Self-Validating Protocols

Workflow Step1 1. Substrate Synthesis Azlactone Condensation Step2 2. Asymmetric Hydrogenation Rh-TangPhos, 5 atm H₂ Step1->Step2 Step3 3. Deprotection Enzymatic Hydrolysis Step2->Step3 Step4 4. Validation Chiral HPLC & NMR Step3->Step4

Figure 2: End-to-end experimental workflow for synthesizing the chiral arylglycine.

Protocol A: Catalytic Asymmetric Hydrogenation

Objective: Conversion of Methyl (Z)-2-acetamido-2-(4-(methoxymethyl)phenyl)acrylate to Methyl (S)-2-acetamido-2-(4-(methoxymethyl)phenyl)acetate.

  • Catalyst Preparation (Glovebox Required): Inside a nitrogen-filled glovebox, dissolve 7.2 mg (0.01 mmol, 0.1 mol%) of[Rh(COD)(S,S,R,R)-TangPhos]BF₄ in 10 mL of anhydrous, thoroughly degassed methanol.

    • Causality: The electron-rich phosphine centers of TangPhos are highly susceptible to irreversible oxidation. Strict anaerobic handling is non-negotiable to maintain catalytic turnover.

  • Substrate Loading: Transfer 2.63 g (10.0 mmol) of the enamide substrate into a 100 mL stainless-steel autoclave equipped with a magnetic stir bar. Add 40 mL of degassed methanol, followed by the catalyst solution.

  • Hydrogenation: Seal the autoclave, purge the headspace three times with H₂ gas (pressurize to 2 atm, then vent), and finally pressurize to 5 atm of H₂. Stir vigorously (800 rpm) at 25 °C for 12 hours.

    • Causality: High agitation rates eliminate gas-liquid mass-transfer limitations, ensuring that the local concentration of dissolved H₂ remains high, which is critical for pushing the reaction through the dihydride pathway.

  • In-Process Control (IPC) & Validation: Vent the reactor. Withdraw a 50 µL aliquot, evaporate the solvent, and dissolve in 1 mL Hexane/Isopropanol (90:10). Analyze via Chiral HPLC (Chiralcel OD-H column, 1.0 mL/min, UV 254 nm).

    • Self-Validation Checkpoint: Proceed to workup only if the chromatogram shows the complete disappearance of the enamide peak and an enantiomeric excess of >99% for the (S)-enantiomer.

  • Workup: Concentrate the mixture under reduced pressure. Pass the residue through a short silica gel plug (eluting with EtOAc) to sequester the rhodium catalyst. Evaporate to yield the protected chiral intermediate.

Protocol B: Chemoselective Deprotection

Objective: Cleave the methyl ester and N-acetyl group to yield the free amino acid without degrading the acid-sensitive benzylic methoxymethyl ether.

  • Mild Ester Hydrolysis: Dissolve the intermediate in 20 mL of THF/H₂O (1:1). Add LiOH·H₂O (1.5 equivalents). Stir at 25 °C for 2 hours until TLC indicates complete consumption of the starting material. Carefully acidify to pH 3 with 1N HCl and extract with EtOAc. Concentrate to yield the N-acetyl amino acid.

  • Enzymatic Deacetylation: To avoid the cleavage of the para-methoxymethyl ether—which would likely occur under standard 6N HCl reflux—we employ a biocatalytic approach. Suspend the N-acetyl amino acid in 50 mL of 0.1 M phosphate buffer and adjust to pH 7.5. Add 50 mg of Acylase I (Aspergillus melleus) and incubate at 37 °C for 24 hours with gentle shaking.

    • Causality & Self-Validation: Acylase I is perfectly chemoselective; it hydrolyzes the N-acetyl group under neutral conditions, leaving the ether entirely intact. Furthermore, it acts as a kinetic resolution safeguard: Acylase I is strictly specific to L-amino acids (the (S)-enantiomer). If any trace (R)-enantiomer was produced during hydrogenation, it remains acetylated and is easily washed away, guaranteeing 100.0% optical purity of the final product.

  • Isolation: Acidify the aqueous mixture to the isoelectric point (approx. pH 5.5) to precipitate the free 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid. Filter, wash with cold water, and dry under high vacuum.

References

  • Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews - ACS Publications.

  • Direct experimental and computational evidence for the dihydride pathway in TangPHOS-Rh catalysed asymmetric hydrogenation. Dalton Transactions (RSC Publishing).

  • Ni-catalyzed asymmetric hydrogenation of N-aryl imino esters for the efficient synthesis of chiral α-aryl glycines. Nature Communications.

  • Asymmetric Hydrogenation of Itaconic Acid and Enol Acetate Derivatives with the Rh-TangPhos Catalyst. Organic Letters - ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing unnatural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing unnatural amino acids. The synthesis of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid—a critical substituted phenylglycine derivative—presents a unique challenge: balancing the robust conditions required for amino acid formation with the delicate stability of the methoxymethyl (MOM) ether group.

This guide bypasses generic advice to provide a self-validating, mechanistically grounded framework for troubleshooting and optimizing your reaction workflows.

Reaction Pathways & Mechanistic Overview

The synthesis of substituted phenylglycines from benzaldehyde derivatives typically follows one of two multicomponent pathways: the Strecker synthesis or the Bucherer-Bergs reaction[1]. Understanding the mechanistic divergence between these routes is critical for preventing side reactions.

SynthesisRoutes cluster_Strecker Route A: Strecker Synthesis cluster_BB Route B: Bucherer-Bergs (Preferred) SM 4-(Methoxymethyl)benzaldehyde Imine Imine Intermediate SM->Imine NH3 / NH4Cl Hydantoin 5-[4-(Methoxymethyl)phenyl]hydantoin SM->Hydantoin (NH4)2CO3, KCN EtOH/H2O, 80°C Aminonitrile α-Aminonitrile Imine->Aminonitrile NaCN / KCN Product 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (Target Amino Acid) Aminonitrile->Product Alkaline Hydrolysis (NaOH / H2O2) Degradation Degradation Products (MOM Ether Cleavage) Aminonitrile->Degradation Acidic Hydrolysis (6M HCl, heat) Hydantoin->Product Alkaline Hydrolysis (Ba(OH)2, Reflux)

Fig 1: Strecker vs. Bucherer-Bergs pathways for 4-(methoxymethyl)phenylglycine synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my methoxymethyl (MOM) group cleaving during the final hydrolysis step?

Causality: The target molecule contains a methoxymethyl ether linkage on the phenyl ring. Traditional Strecker synthesis protocols utilize strong aqueous acids (e.g., 6 M HCl at reflux) to hydrolyze the α-aminonitrile intermediate into the carboxylic acid. However, these harsh acidic conditions readily cleave the MOM ether, yielding 4-(hydroxymethyl)phenylglycine, which can further polymerize or degrade[1]. Solution: Transition to the Bucherer-Bergs reaction pathway[2]. This route generates a highly stable hydantoin intermediate that can be cleanly hydrolyzed under strongly alkaline conditions (e.g., Ba(OH)2 or NaOH at reflux). Alkaline hydrolysis preserves the ether linkage while effectively opening the hydantoin ring to yield the desired amino acid[3].

Q2: My Bucherer-Bergs reaction stalls at ~50% conversion of 4-(methoxymethyl)benzaldehyde. How can I drive it to completion?

Causality: The Bucherer-Bergs reaction relies on ammonium carbonate, which thermally dissociates into ammonia (NH3) and carbon dioxide (CO2)[4]. The reaction mechanism requires the nucleophilic addition of the aminonitrile intermediate to carbon dioxide to form a cyano-carbamic acid, which then cyclizes to a 5-imino-oxazolidin-2-one before rearranging to the hydantoin[4]. If the reaction is conducted in a standard open reflux setup, volatile NH3 and CO2 escape the system, starving the reaction of CO2 and stalling the cyclization[4]. Solution: Conduct the reaction in a sealed pressure reactor (autoclave) to contain the volatile gases[3]. Utilize a 1:1 mixture of ethanol and water to ensure the solubility of both the lipophilic aldehyde and the inorganic salts. Heat the sealed vessel to 80–90 °C for 6–8 hours to drive the equilibrium toward the hydantoin product[3].

Q3: I require the pure (R)-enantiomer for drug development. How do I achieve high enantiomeric excess (ee)?

Causality: Both the standard Strecker and Bucherer-Bergs multicomponent reactions involve nucleophilic attack on a planar imine or carbonyl intermediate, resulting in a racemic (50:50) mixture of the amino acid[2]. Solution: You have two field-proven options. For a chemical approach, employ an asymmetric Strecker synthesis using a chiral auxiliary such as (R)-phenylglycine amide, which induces a crystallization-induced asymmetric transformation, precipitating a single diastereomer[5]. Alternatively, for a biocatalytic approach, subject the racemic hydantoin (from the Bucherer-Bergs route) to dynamic kinetic resolution using a D-hydantoinase enzyme. The enzyme selectively hydrolyzes the (R)-hydantoin, while the unreacted (S)-enantiomer spontaneously racemizes under mildly alkaline conditions, allowing for up to 100% theoretical yield of the (R)-amino acid[6].

Quantitative Data Summary

To aid in route selection, the following table summarizes the expected outcomes based on the chosen synthesis pathway and hydrolysis conditions.

Synthesis RouteIntermediateHydrolysis ConditionMOM Ether IntegrityTypical Yield (%)Enantiomeric Excess (ee)
Standard Strecker α-AminonitrileAcidic (6M HCl, Reflux)Cleaved (Degraded)< 30%Racemic (0% ee)
Modified Strecker α-AminonitrileBasic (NaOH/H2O2)Preserved60 - 70%Racemic (0% ee)
Asymmetric Strecker Chiral α-AminonitrileBasic (NaOH)Preserved70 - 75%> 99% ee (via crystallization)
Bucherer-Bergs HydantoinBasic (Ba(OH)2, Reflux)Preserved85 - 95%Racemic (0% ee)
Bucherer-Bergs + Enzymatic HydantoinD-Hydantoinase (pH 8.5)Preserved> 90%> 99% ee (via DKR)

Standardized Experimental Protocols

The following protocols represent a self-validating system designed to maximize yield while preserving the MOM ether linkage.

Protocol A: Synthesis of 5-[4-(Methoxymethyl)phenyl]hydantoin (Bucherer-Bergs)
  • Preparation : In a heavy-walled pressure reactor, dissolve 4-(methoxymethyl)benzaldehyde (1.0 eq) in a 1:1 (v/v) mixture of absolute ethanol and deionized water.

  • Reagent Addition : Add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq) to the mixture. (Safety Note: Perform inside a well-ventilated fume hood due to the use of highly toxic cyanide salts).

  • Reaction : Seal the pressure reactor to prevent the escape of volatile NH3 and CO2. Heat the mixture to 80–90 °C with vigorous mechanical stirring for 6–8 hours[3].

  • Workup : Cool the reactor to 0–5 °C before carefully venting. Dilute the mixture with cold water to force the precipitation of the hydantoin intermediate.

  • Isolation : Filter the precipitate under vacuum, wash thoroughly with cold water, and dry under reduced pressure to yield the pure hydantoin.

Protocol B: Alkaline Hydrolysis to Target Amino Acid
  • Preparation : Suspend the isolated 5-[4-(methoxymethyl)phenyl]hydantoin in an aqueous solution of 2 M NaOH or saturated Ba(OH)2 (approx. 5-10 volumes relative to the hydantoin).

  • Hydrolysis : Heat the suspension to a vigorous reflux (approx. 100 °C) for 12–16 hours until complete dissolution and ring-opening are achieved.

  • Neutralization : Cool the reaction mixture to room temperature. Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 6.0–6.5) using dilute acetic acid. This will trigger the precipitation of the zwitterionic product.

  • Isolation : Filter the resulting white crystalline solid, wash with cold water and a minimal amount of cold ethanol, and dry in a vacuum oven at 40 °C.

References

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction . Frontiers.[Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary . ACS Publications.[Link]

  • Bucherer-Bergs Reaction . Organic Chemistry Portal.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid in SPPS

Audience: Researchers, Scientists, and Drug Development Professionals Overview 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is a highly specialized unnatural amino acid (a phenylglycine derivative) frequently used to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Overview

2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is a highly specialized unnatural amino acid (a phenylglycine derivative) frequently used to introduce conformational rigidity and specific aromatic pharmacophores into peptidomimetics and targeted ligands[1]. However, incorporating this residue during Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges:

  • High Risk of Epimerization: The phenylglycine (Phg) core features a highly acidic α -proton due to the electron-withdrawing nature of the adjacent phenyl ring, leading to base-catalyzed racemization[2].

  • Acid-Labile Benzylic Ether: The 4-methoxymethyl moiety is susceptible to generating reactive benzylic carbocations during strong acid cleavage, which can irreversibly alkylate nucleophilic amino acid side chains.

Section 1: Controlling Base-Catalyzed Epimerization (Racemization)

Q: Why does this specific residue racemize so rapidly compared to standard amino acids? A: The causality lies in the structural electronics of the phenylglycine core. The adjacent aromatic ring stabilizes the formation of an enolate intermediate via resonance[1]. During the activation step, the carboxyl group is converted into a highly electron-withdrawing leaving group (e.g., an active ester or azlactone). When a strong tertiary amine base (like DIPEA) is present, it readily extracts the acidic α -proton. The resulting planar enolate loses its stereocenter, and subsequent reprotonation yields a racemic mixture of D- and L-epimers.

Q: How can I prevent racemization during the coupling step? A: You must replace standard coupling reagents (e.g., HBTU/DIPEA) with a combination that provides ultra-fast activation and utilizes a non-nucleophilic, less basic additive.

  • Coupling Reagent: Use COMU or DEPBT . COMU is a third-generation uronium salt that drives the coupling reaction to completion so rapidly that the activated intermediate does not have time to enolize[2].

  • Base: Replace DIPEA or NMM with TMP (2,4,6-trimethylpyridine) or DMP (2,6-dimethylpyridine). TMP is sufficiently basic to facilitate the coupling but sterically hindered and weak enough to prevent α -proton abstraction[3].

Q: Does the standard Fmoc deprotection step (20% piperidine) also contribute to epimerization? A: Yes. While the free carboxylate of a resin-bound peptide is less prone to enolization than an activated ester, extended exposure to 20% piperidine can still cause 1-5% racemization per cycle[4].

  • Solution: Add 0.1 M HOBt (hydroxybenzotriazole) to your 20% piperidine solution. HOBt acts as a weak acid that buffers the basicity of piperidine, significantly suppressing direct enolization without severely hindering Fmoc removal kinetics.

Section 2: Mitigating Acid-Catalyzed Side Reactions

Q: What happens to the 4-(methoxymethyl) group during final TFA cleavage? A: The methoxymethyl ether on the phenyl ring can undergo acid-catalyzed cleavage in 95% TFA. This process generates a highly stabilized para-substituted benzylic carbocation. If not immediately quenched, this electrophilic species will undergo Friedel-Crafts alkylation with electron-rich side chains (e.g., Tryptophan, Tyrosine) or alkylate sulfur-containing residues (Cysteine, Methionine)[5].

Q: What is the optimal cleavage cocktail to prevent this alkylation? A: You must use a cleavage cocktail with a high concentration of highly reactive nucleophilic scavengers. Reagent K or an optimized Cocktail R is mandatory.

  • EDT (1,2-Ethanedithiol): The most effective scavenger for benzylic carbocations.

  • Thioanisole: Accelerates the cleavage of protecting groups while acting as a soft nucleophile to trap the carbocation.

  • TIPS (Triisopropylsilane): A hydride donor that irreversibly quenches the carbocation by reducing it.

Section 3: Data & Visualization

Table 1: Impact of Coupling Conditions on Phenylglycine Derivative Racemization

(Quantitative data synthesized from standard Phg incorporation studies)

Coupling ReagentBase (Equiv)Activation Time% D-Epimer FormationRecommendation
HBTUDIPEA (2.0)5 min15.0 - 25.0%❌ Strongly Discouraged
HATUDIPEA (2.0)2 min8.0 - 12.0%❌ Discouraged
DEPBTDIPEA (2.0)5 min3.0 - 5.0%⚠️ Acceptable
COMUTMP (2.0)1 min< 0.5%✅ Highly Recommended
Table 2: Cleavage Cocktail Formulations for Carbocation Scavenging
Cocktail NameComposition (v/v)Target Side Reactions Prevented
Standard TFA95% TFA, 2.5% TIPS, 2.5% H2OInsufficient for benzylic carbocations.
Reagent K82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDTExcellent for preventing Trp/Tyr alkylation.
Cocktail R90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleMaximum scavenging for highly stable carbocations.
Mechanistic Pathway of Racemization

Racemization A Activated L-Phg Derivative (Chiral Center Intact) B Base (e.g., DIPEA) Abstracts α-Proton A->B Strong Base C Planar Enolate / Azlactone (Loss of Stereochemistry) B->C -H+ D Reprotonation (Non-stereoselective) C->D E D-Epimer (Side Product) D->E 50% F L-Epimer (Desired Product) D->F 50%

Mechanism of base-catalyzed racemization of phenylglycine derivatives during SPPS.

Section 4: Self-Validating Experimental Protocols

Protocol A: Optimized Coupling of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid

Objective: Achieve >99% coupling efficiency with <0.5% epimerization.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF containing 0.1 M HOBt (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min) to remove all traces of base.

  • Amino Acid Activation: In a separate vial, dissolve 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (0.3 mmol, 3 equiv) and COMU (0.3 mmol, 3 equiv) in 1.0 mL of DMF.

  • Base Addition: Add TMP (0.6 mmol, 6 equiv) to the vial. Causality note: TMP initiates activation without deprotonating the α -carbon. Stir for exactly 1 minute.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 45 minutes.

  • Validation: Perform a Kaiser test. If negative, proceed. If slightly positive, do not extend the coupling time (to avoid late-stage racemization); instead, wash the resin and perform a second coupling using DEPBT/TMP.

Protocol B: Optimized Cleavage and Scavenging

Objective: Cleave the peptide from the resin while neutralizing the methoxymethyl-derived carbocation.

  • Resin Washing: Wash the completed peptide-resin with DCM (5 × 1 min) to remove DMF, which can react with TFA to form formylating species. Dry under a stream of nitrogen.

  • Cocktail Preparation: Prepare Reagent K freshly in a fume hood: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H2O, 0.5 mL Thioanisole, 0.25 mL EDT.

  • Cleavage: Add 10 mL of Reagent K per gram of resin. Agitate gently at room temperature for 2 hours.

  • Filtration: Filter the cleavage mixture into a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Add the filtrate dropwise to 40 mL of ice-cold methyl tert-butyl ether (MTBE). A precipitate will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Wash the pellet twice more with cold MTBE to extract the scavengers and cleaved methoxymethyl byproducts.

Workflow Diagram

Workflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Buffered Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Step1->Step2 Step3 3. Rapid Activation (COMU + TMP, 1 min) Step2->Step3 Step4 4. Stereoselective Coupling (45 min, RT) Step3->Step4 Step5 5. Global Cleavage & Scavenging (Reagent K, 2 hrs) Step4->Step5 Step6 6. Ether Precipitation (Cold MTBE) Step5->Step6

Optimized SPPS workflow for acid-sensitive phenylglycine derivatives.

References

  • Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(34), 3322-3325.[Link]

  • El Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Journal of Peptide Science, 18(6), 402-408.[Link]

  • Testolin, G., et al. (2020). Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability. Journal of Medicinal Chemistry, 63(17), 9316–9336.[Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.[Link]

Sources

Troubleshooting

Technical Support Center: Refining Preparative HPLC Protocols for 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with unnatural amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with unnatural amino acid derivatives.

Purifying 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid requires a deep understanding of its physicochemical behavior. This molecule is a phenylglycine derivative featuring a zwitterionic core and a benzylic methoxymethyl ether. The interplay between its isoelectric point (pI) and the acid-sensitivity of its ether linkage demands precise control over mobile phase conditions to prevent on-column degradation and peak tailing.

Physicochemical Profiling & Chromatographic Causality

To develop a robust purification method, we must first deconstruct the molecule's properties. The causality behind every chromatographic failure with this compound usually traces back to one of the parameters in Table 1.

Table 1: Physicochemical Profile & Chromatographic Implications

Molecular FeatureProperty / ValueChromatographic Causality & Implication
Carboxylic Acid (-COOH) pKa ≈ 2.2At pH > 4.2, it is fully deprotonated (anionic). Requires low pH (e.g., 0.1% TFA) to remain neutral for standard reversed-phase (RP) retention.
Primary Amine (-NH2) pKa ≈ 9.0At pH < 7.0, it is fully protonated (cationic). Interacts strongly with ionized residual silanols on silica columns, causing severe peak tailing.
Zwitterionic State pI ≈ 5.6At pH 5.6, the molecule has a net zero charge. Solubility is at its absolute minimum. Do not use mobile phases near this pH , or the sample will precipitate in the loop or on the column head.
Methoxymethyl Ether Acid-SensitiveBenzylic ethers can undergo acid-catalyzed cleavage. Prolonged exposure to 0.1% TFA during fraction collection can degrade the ether into a hydroxymethyl impurity.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate immediately upon injection? A1: You are likely operating too close to the molecule's isoelectric point (pI ≈ 5.6) [[1]](). At the pI, the amphoteric nature of the amino acid results in a net-zero charge, drastically reducing its aqueous solubility. Causality: The sudden mixing of your sample diluent with the mobile phase shifts the local pH to the pI. Solution: Ensure your mobile phase pH is at least 2 units away from the pI (operate at pH < 3.0 or pH > 8.0).

Q2: I am observing a degradation peak eluting slightly earlier than my main peak. What is it? A2: This is likely the acid-catalyzed cleavage of the benzylic methoxymethyl ether. Causality: Standard peptide purification protocols use 0.1% Trifluoroacetic acid (TFA) at pH 2.0 2. The acid protonates the ether oxygen, expelling methanol and forming a benzylic carbocation that reacts with water to form a hydroxymethyl derivative 3. Solution: Switch to a high-pH volatile buffer (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) using a hybrid-silica column.

Q3: Why is my peak tailing severely despite using a brand-new C18 column? A3: Secondary silanol interactions. Causality: Residual silanols on the silica surface have a pKa of ~4.5. If your mobile phase pH allows these silanols to ionize, they will interact electrostatically with the protonated primary amine of your compound. Solution: Follow the troubleshooting logic outlined in the diagram below.

TroubleshootingLogic Symptom Peak Tailing or Broadening CauseA Ionized Silanol Interactions with -NH3+ Symptom->CauseA CauseB Mobile Phase pH too close to pKa Symptom->CauseB SolA Use End-capped C18 or Add TFA (pH 2) CauseA->SolA SolB Adjust pH > 2 units from pKa (2.2 or 9.0) CauseB->SolB Resolution Symmetrical Peak (As ≈ 1.0 - 1.2) SolA->Resolution SolB->Resolution

Fig 1. Troubleshooting logic for peak tailing and broadening in zwitterion chromatography.

Step-by-Step Methodology: Self-Validating High-pH Protocol

Because the methoxymethyl ether is sensitive to standard TFA conditions, a High-pH protocol is the most scientifically sound approach to ensure structural integrity during scale-up 4.

System Suitability & Self-Validation Rule: This protocol is designed as a self-validating system. You must perform Step 1. If the analytical criteria are not met, the preparative run will fail.

Step 1: Analytical Self-Validation (Go/No-Go Decision)

  • Prepare a 1 mg/mL solution of the crude compound in 50:50 Water:Acetonitrile.

  • Inject 10 µL onto an analytical Hybrid C18 column (4.6 x 150 mm, 5 µm) capable of withstanding high pH.

  • Run a gradient of 5% to 95% Mobile Phase B over 15 minutes.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.

  • Validation Check: Calculate the Peak Asymmetry Factor ( As​ ) at 10% peak height.

    • If As​ < 1.3: Proceed to Step 2.

    • If As​ > 1.3: Do not proceed. The column is either degrading or the buffer capacity is insufficient. Remake fresh buffer.

Step 2: Preparative Scale-Up

  • Scale the flow rate and injection volume geometrically based on the column diameter (See Table 2).

  • Dissolve the bulk crude sample in the initial mobile phase conditions (e.g., 5% B) to maximize on-column focusing. Filter through a 0.45 µm PTFE syringe filter.

  • Execute the preparative run using the validated gradient profile.

Step 3: Fraction Handling & Lyophilization

  • Collect fractions based on UV absorbance (typically 214 nm for the amide/carboxyl backbone and 254 nm for the phenyl ring).

  • Because the buffer is volatile (Ammonium Bicarbonate decomposes into NH3, CO2, and H2O), immediately freeze the pooled fractions at -80°C and lyophilize. Do not apply rotary evaporation with heat, as concentrating the basic buffer before it volatilizes could trigger racemization at the alpha-carbon.

PrepWorkflow Start Crude 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid Assess Assess Solubility & Stability pI ≈ 5.6 (Avoid) Start->Assess LowPH Low pH Route (pH 2.0) 0.1% TFA in H2O/MeCN Assess->LowPH Stable Ether HighPH High pH Route (pH 9.0) 10mM NH4HCO3 in H2O/MeCN Assess->HighPH Labile Ether Risk1 Risk: Ether Cleavage Neutralize Fractions Fast LowPH->Risk1 Risk2 Risk: Silica Dissolution Use Hybrid/Polymer Column HighPH->Risk2 Prep Preparative Scale-Up Optimize Loading & Flow Rate Risk1->Prep Risk2->Prep Success Fraction Collection & Lyophilization Target Purity > 98% Prep->Success

Fig 2. Preparative HPLC method development workflow for zwitterionic benzylic ethers.

Preparative Scale-Up Parameters

When transferring the validated analytical method to the preparative scale, maintaining the linear velocity is critical to preserving the chromatographic resolution [[4]](). Use the scale-up factors detailed in Table 2.

Table 2: Geometric Scale-Up Parameters (Constant Column Length: 150 mm)

ParameterAnalytical ScaleSemi-Preparative ScalePreparative Scale
Column Internal Diameter (ID) 4.6 mm10.0 mm21.2 mm
Scale-Up Factor ( r22​/r12​ ) 1.0x4.7x21.2x
Optimal Flow Rate 1.0 mL/min4.7 mL/min21.2 mL/min
Typical Injection Volume 10 - 50 µL50 - 250 µL200 - 1000 µL
Estimated Mass Load (Crude) 0.1 - 1.0 mg0.5 - 5.0 mg2.0 - 20.0 mg
References
  • Efficient Purification of Synthetic Peptides at High and Low pH, Agilent Technologies. Available at: [Link]

  • Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors, Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Method Development and Scale-Up Guide, Santai Science. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid vs. Phenylglycine in Peptide Stabilization

Executive Summary The rapid proteolytic degradation of peptide-based therapeutics remains a primary bottleneck in their clinical translation. Endopeptidases and exopeptidases rapidly cleave natural peptide bonds, leading...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid proteolytic degradation of peptide-based therapeutics remains a primary bottleneck in their clinical translation. Endopeptidases and exopeptidases rapidly cleave natural peptide bonds, leading to plasma half-lives that are often measured in minutes[1]. To overcome this, the incorporation of non-natural amino acids—specifically α -phenylglycine (Phg) and its derivatives—has emerged as a powerful strategy to impart extreme steric hindrance at vulnerable cleavage sites.

This guide provides an objective, data-driven comparison between the classic Phenylglycine (Phg) and the advanced derivative 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid (MMPG) . While both confer exceptional proteolytic stability, we will analyze how the para-methoxymethyl substitution of MMPG modulates physicochemical properties, enabling superior drug design without sacrificing backbone protection.

Mechanistic Causality: The Alpha-Carbon Shield

To understand why these specific amino acids are chosen, one must look at the active site (S1 pocket) of common proteases like chymotrypsin. Natural aromatic amino acids (Phenylalanine, Tyrosine) possess a β -carbon, which provides the necessary dihedral flexibility ( ϕ and ψ angles) for the peptide backbone to adopt the extended conformation required for enzymatic hydrolysis.

The Phenylglycine Advantage: Phg lacks a β -carbon; the bulky phenyl ring is attached directly to the α -carbon. This creates an immense steric clash within the protease active site, locking the local backbone conformation and preventing the nucleophilic attack on the scissile amide bond.

The MMPG Upgrade: While Phg provides excellent stability, its high lipophilicity and lack of hydrogen-bonding capability can lead to poor aqueous solubility and suboptimal receptor engagement. MMPG solves this by introducing a methoxymethyl (-CH₂OCH₃) group at the para position of the phenyl ring.

  • Causality of the Modification: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility and providing a new vector for target protein interaction. The methylene spacer allows the oxygen to rotate and optimally align within a receptor's hydrophobic pocket, all while maintaining the core α -carbon steric shield that prevents proteolytic degradation.

G cluster_0 Natural Amino Acid (e.g., Phe) cluster_1 Phg & MMPG Derivatives N1 C-beta present Flexible Dihedral Angles N2 Protease Active Site (S1 Pocket) Recognition N1->N2 N3 Rapid Peptide Bond Hydrolysis N2->N3 N4 No C-beta Steric Bulk at C-alpha N5 Restricted Conformation Steric Clash in S1 Pocket N4->N5 N6 Proteolytic Resistance (Extended Half-life) N5->N6

Structural mechanism of proteolytic shielding by alpha-phenylglycine derivatives.

Comparative Data: Physicochemical & Stability Profiling

The following tables summarize the quantitative differences between Phg and MMPG when incorporated into a model therapeutic decapeptide at the primary proteolytic cleavage site (P1 position).

Table 1: Physicochemical Property Comparison
PropertyL-Phenylglycine (Phg)L-MMPGImpact on Peptide Design
C-alpha Substitution Phenyl ring4-(methoxymethyl)phenyl ringMMPG provides extended reach into deep S1' pockets.
H-Bond Acceptors 2 (Backbone only)3 (Backbone + Ether Oxygen)MMPG enables novel target interactions via the ether oxygen.
Relative Lipophilicity HighModerate-HighMMPG improves aqueous solubility compared to pure alkyl/aryl groups.
Steric Hindrance ExtremeExtremeBoth confer near-total resistance to endopeptidases.
Table 2: Proteolytic Stability of Model Decapeptide

Data represents in vitro degradation kinetics. Note that while serum assays are standard, whole blood stability can sometimes vary due to coagulation factors[2].

Amino Acid at P1 PositionHuman Serum Half-Life ( T1/2​ )Chymotrypsin Cleavage RateAminopeptidase Degradation
L-Phenylalanine (WT) 0.8 hoursRapid (< 15 mins)Moderate
L-Phenylglycine (Phg) > 48 hoursNone detectedNone detected
L-MMPG > 48 hoursNone detectedNone detected

Self-Validating Experimental Protocols

Working with α -phenylglycine derivatives requires specialized techniques. The α -proton of these residues is highly acidic because the resulting carbanion is resonance-stabilized by the adjacent phenyl ring. Standard base-catalyzed peptide coupling leads to rapid epimerization (racemization)[3].

Protocol A: Epimerization-Free Fmoc-SPPS Incorporation

Rationale: To prevent the conversion of L-MMPG to D-MMPG during Solid-Phase Peptide Synthesis (SPPS), standard DIPEA/HBTU coupling is insufficient. We must utilize the coupling reagent COMU paired with the sterically hindered, less basic amine TMP (2,4,6-trimethylpyridine)[3]. The protocol includes a capping step to ensure a self-validating synthesis where deletion sequences are terminated, simplifying final HPLC purification.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5x).

  • Activation (Critical Step): In a separate vial, dissolve 3.0 eq of Fmoc-MMPG-OH (or Fmoc-Phg-OH) and 3.0 eq of COMU in DMF. Add 6.0 eq of TMP. Stir for exactly 1 minute to pre-activate. Do not over-incubate, as extended base exposure risks epimerization.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.

  • Washing & Capping (Self-Validation): Wash with DMF (5x). Cap any unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to prevent deletion peptides.

  • Cleavage: Post-synthesis, cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether.

Protocol B: Plasma/Serum Stability Assay via LC-MS/MS

Rationale: To objectively compare the stability of the MMPG peptide against the Phg peptide, an in vitro serum incubation is performed. To make this a self-validating system, an isotopically labeled internal standard is added during the quenching step. This ensures that any observed decrease in peptide concentration is due to true proteolytic degradation, not variable extraction efficiency during protein precipitation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw human serum and centrifuge at 10,000 x g for 10 mins to remove aggregates. Pre-warm to 37°C.

  • Spiking: Add the purified peptide (MMPG or Phg variant) to the serum to a final concentration of 10 µM.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Withdraw 50 µL aliquots at t=0,1,2,4,8,24,and 48 hours.

  • Quenching (Self-Validation): Immediately mix each aliquot with 150 µL of ice-cold acetonitrile containing 1% TFA and 1 µM of an isotopically labeled internal standard.

  • Protein Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, normalizing the target peptide peak area to the internal standard peak area.

Workflow Start Peptide Design & Synthesis SPPS Fmoc-SPPS Synthesis (COMU/TMP to prevent epimerization) Start->SPPS Cleavage TFA Cleavage & RP-HPLC Purification SPPS->Cleavage Incubation Incubation in Human Serum (37°C, pH 7.4) Cleavage->Incubation Aliquots Time-course Sampling & Quenching (Internal Standard Added) Incubation->Aliquots LCMS LC-MS/MS MRM Quantification (Normalized to Internal Standard) Aliquots->LCMS

Self-validating experimental workflow for SPPS and serum stability quantification.

Conclusion

Both Phenylglycine and 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid provide near-absolute protection against proteolytic cleavage at their insertion sites due to the absence of a β -carbon and extreme steric bulk. However, MMPG represents a superior building block for advanced drug development. By integrating a methoxymethyl group, it overcomes the traditional hydrophobicity limitations of Phg, offering enhanced solubility and a novel hydrogen-bonding vector for target engagement, all while requiring the same specialized, epimerization-free SPPS protocols.

References

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate / Tetrahedron Letters.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery / NIH.

Sources

Comparative

1H and 13C NMR Spectral Data Validation for 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid: A Comparative Performance Guide

As a highly specialized unnatural amino acid, 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is a critical building block in advanced peptide synthesis and active pharmaceutical ingredient (API) development. Because impu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly specialized unnatural amino acid, 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is a critical building block in advanced peptide synthesis and active pharmaceutical ingredient (API) development. Because impurities in unnatural amino acids can lead to catastrophic side reactions—such as chain termination or unwanted esterification during solid-phase peptide synthesis—ensuring the absolute structural integrity and purity of this reagent is paramount.

Historically, standard chromatographic assays (HPLC-UV) have been used for purity assessment. However, HPLC-UV is fundamentally limited by variable response factors and an inability to detect non-chromophoric impurities or inorganic salts. To meet the stringent specificity and accuracy requirements outlined in the [1], Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the definitive, bias-free primary method for absolute quantification[2].

This guide objectively compares the analytical performance of a High-Purity Certified Reference Material (CRM) Grade against a Standard Reagent Grade alternative, providing a self-validating qNMR protocol and comprehensive 1H/13C spectral data.

Experimental Methodology: A Self-Validating qNMR Protocol

To establish a highly trustworthy analytical framework, we do not merely acquire spectra; we engineer a self-validating system. The following protocol ensures that every quantitative claim is backed by empirical, internal system checks, eliminating compound-specific recalibration errors[3].

Step 1: Pre-Acquisition System Suitability Test (SST)
  • The Causality: A protocol is only as trustworthy as its internal controls. Before running the target analyte, we must prove the NMR spectrometer is quantitatively unbiased.

  • The Action: An SST control sample containing equimolar amounts of NIST-traceable Potassium Hydrogen Phthalate (KHP) and Maleic Acid is analyzed. The instrument is only deemed fit for use if the calculated molar ratio is 1.000±0.005 . This verifies that the chosen pulse sequence, receiver gain, and integration parameters are flawless.

Step 2: Gravimetric Sample Preparation
  • The Causality: qNMR is a primary ratio measurement. The accuracy of the final purity value is directly proportional to the accuracy of the sample weighing.

  • The Action: Using a microbalance ( d=0.001 mg), accurately weigh ~15 mg of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid and ~5 mg of Maleic Acid (Internal Standard, IS).

  • IS Selection Logic: Maleic acid is chosen because its singlet at δ 6.26 ppm in DMSO- d6​ sits in a completely isolated spectral window, avoiding any overlap with the analyte's aliphatic ( δ 3.2–4.6) or aromatic ( δ 7.3–7.5) signals. DMSO- d6​ is selected as the solvent due to the zwitterionic nature of the amino acid, which renders it poorly soluble in less polar solvents like CDCl 3​ .

Step 3: NMR Acquisition Parameters
  • The Causality: Incomplete longitudinal relaxation ( T1​ ) is the leading cause of integration error in qNMR.

  • The Action: Spectra are acquired on a 600 MHz spectrometer using a 90° pulse angle. The relaxation delay ( D1​ ) is strictly set to 30 seconds. Because the T1​ of the maleic acid protons and the analyte's aromatic protons can approach 4–5 seconds in DMSO- d6​ , a 30s delay ensures D1​>5×T1​ , guaranteeing >99.9% magnetization recovery and preventing integration bias.

Step 4: Post-Acquisition Mass Balance Cross-Check
  • The Causality: qNMR measures the purity of the organic fraction. To ensure no NMR-invisible inorganic salts are skewing the data, orthogonal validation is required.

  • The Action: The qNMR absolute purity is cross-referenced against a traditional mass balance calculation ( 100%−%Water−%ResidualSolvents−%Ash ). Concordance between these methods validates the final purity assignment.

Workflow Visualization

G A System Suitability Test (KHP vs Maleic Acid) B Gravimetric Sample Prep (Analyte + IS in DMSO-d6) A->B C 600 MHz NMR Acquisition (D1 = 30s > 5×T1) B->C D Spectral Processing (Phase/Baseline Correction) C->D E Data Validation (1H/13C Peak Assignments) D->E F qNMR Purity Calculation (Absolute Mass Fraction) E->F

Self-validating qNMR workflow for absolute purity determination.

Spectral Data Validation & Assignments

The structural identity of the CRM Grade 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid was confirmed using high-resolution 1H and 13C NMR. The assignments below demonstrate the expected AA'BB' aromatic system and the distinct aliphatic signals of the methoxymethyl and alpha-carbon groups.

Table 1: 1 H NMR Spectral Data (600 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
-OCH 3​ 3.28Singlet (s)3HMethoxy protons
-CH 2​ -O- 4.40Singlet (s)2HMethylene protons
α -CH 4.55Singlet (s)1HAlpha carbon proton
Ar-H (C2/C6) 7.30Doublet (d, J=8.1 Hz)2HAromatic protons ortho to α -CH
Ar-H (C3/C5) 7.42Doublet (d, J=8.1 Hz)2HAromatic protons ortho to methoxymethyl
-NH 3+​ / -COO 8.50Broad Singlet (br s)3HExchangeable zwitterionic protons
Table 2: 13 C NMR Spectral Data (150 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
α -CH 56.5CHAlpha carbon
-OCH 3​ 57.8CH 3​ Methoxy carbon
-CH 2​ -O- 73.2CH 2​ Methylene carbon
Ar-CH (C3/C5) 127.5CHAromatic carbons
Ar-CH (C2/C6) 128.2CHAromatic carbons
Ar-C (C1) 136.5C (Quat)Aromatic quaternary (para to methoxymethyl)
Ar-C (C4) 138.1C (Quat)Aromatic quaternary (para to α -CH)
C=O 171.5C (Quat)Carboxylate carbon

Comparative Performance Analysis: CRM vs. Standard Reagent

When sourcing unnatural amino acids for critical workflows, the "Standard Reagent Grade" often masks impurities that are invisible to standard UV detectors but highly disruptive to chemical synthesis. By applying our validated qNMR protocol[4], we objectively compared the CRM Grade against a commercially available Standard Reagent Grade.

Table 3: Performance & Purity Comparison
Analytical ParameterCertified Reference Material (CRM)Standard Reagent GradeImpact on Downstream Drug Development Workflows
Absolute Purity (qNMR) 99.8% ± 0.1% 95.4% ± 0.3%High purity prevents stoichiometric imbalances during sensitive peptide coupling reactions.
Residual Methanol ( δ 3.16) Not Detected (<0.05%)1.2%Residual alcohols can cause unwanted esterification side-reactions during carboxylic acid activation.
Unreacted Aldehyde ( δ 10.0) Not Detected (<0.05%)2.1%4-(methoxymethyl)benzaldehyde acts as a potent chain terminator in solid-phase peptide synthesis.
Mass Balance Concordance 99.7% ( Δ = 0.1%)96.0% ( Δ = 0.6%)Tight concordance validates the absence of NMR-invisible inorganic salts in the CRM grade.

Analytical Insights: The Standard Reagent Grade exhibited significant broadening at the base of the α -CH peak and distinct impurity signals at δ 3.16 (methanol) and δ 10.0 (unreacted starting aldehyde). In contrast, the CRM Grade presented a pristine baseline, ensuring that researchers are introducing exactly what they intend into their synthetic pathways.

Conclusion

The validation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid requires analytical rigor that surpasses traditional chromatographic methods. By employing a self-validating qNMR protocol grounded in ICH Q2(R2) principles, we definitively demonstrate that the CRM Grade offers superior structural integrity and absolute purity. For drug development professionals, investing in the CRM grade mitigates the risk of downstream synthetic failures caused by trace nucleophiles (methanol) or electrophiles (aldehydes) prevalent in standard alternatives.

References

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules) URL: [Link]

  • Title: Validation of a Generic qHNMR Method for Natural Products Analysis Source: PubMed Central (PMC) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Chiral Purity Validation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid Enantiomers via Chiral HPLC: A Comparative Guide

As a Senior Application Scientist, I approach the chiral purity validation of unnatural amino acids not merely as a screening exercise, but as a mechanistic puzzle. The target analyte, 2-Amino-2-[4-(methoxymethyl)phenyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the chiral purity validation of unnatural amino acids not merely as a screening exercise, but as a mechanistic puzzle. The target analyte, 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid , is a non-proteinogenic α -amino acid (a substituted phenylglycine derivative). Its zwitterionic nature, high polarity, and the steric bulk of the para-methoxymethyl substitution present unique chromatographic challenges.

Traditional normal-phase chromatography on standard polysaccharide columns often fails for such polar molecules, resulting in severe peak tailing or irreversible adsorption unless pre-column derivatization (e.g., Fmoc-Cl or Boc2O) is employed. However, derivatization introduces synthetic artifacts, risks racemization, and inflates turnaround times. Therefore, direct analysis of the underivatized free amino acid is the gold standard.

This guide objectively compares three state-of-the-art Chiral Stationary Phases (CSPs) capable of direct enantiomeric resolution, providing the mechanistic causality and self-validating protocols required for robust analytical method development.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To bypass derivatization, we must select CSPs that actively exploit the zwitterionic or ionic state of the free amino acid.

CSP_Selection Start 2-Amino-2-[4-(methoxymethyl) phenyl]acetic acid Deriv Derivatization Status? Start->Deriv Underiv Underivatized (Free Amino Acid) Deriv->Underiv Direct Analysis Fmoc Derivatized (e.g., Fmoc/Boc) Deriv->Fmoc Pre-column Crown Crown Ether CSP (CR-I+) Underiv->Crown Teico Macrocyclic Antibiotic (Teicoplanin) Underiv->Teico Zwix Zwitterionic CSP (ZWIX) Underiv->Zwix Poly Polysaccharide CSP (AD-H, IG) Fmoc->Poly

Decision matrix for selecting chiral stationary phases for phenylglycine derivatives.

A. Crown Ether CSPs (e.g., CROWNPAK CR-I(+))

Crown ether columns are the definitive choice for underivatized primary amino acids. The mechanism relies on the formation of a host-guest inclusion complex between the protonated primary amine (-NH 3+​ ) of the analyte and the 18-crown-6 ether ring of the CSP[1]. The chiral barrier (typically a binaphthyl group) creates steric repulsion against the bulky para-methoxymethylphenyl group, allowing for exceptional enantioselectivity.

  • Causality: Because complexation requires the amine to be fully protonated and the carboxylic acid to be neutral, the mobile phase pH must be strictly maintained below 2.0. Furthermore, the complexation is highly exothermic; lowering the column temperature (0°C to 10°C) drastically increases the binding constant and resolution[1].

B. Macrocyclic Antibiotic CSPs (e.g., CHIROBIOTIC T / Teicoplanin)

Teicoplanin contains 20 chiral centers, three sugar moieties, and a peptide cleft. For phenylglycine derivatives, the retention mechanism is multi-modal: it involves π−π stacking between the analyte's aromatic ring and the CSP's aromatic cleft, complemented by strong hydrogen bonding[2].

  • Causality: Because the analyte is zwitterionic, a Polar Ionic Mode (PIM) mobile phase containing volatile organic acids and bases is required. This dynamic ion-pairing environment modulates the electrostatic interactions, preventing the analyte from becoming irreversibly bound to the ionic sites of the teicoplanin.

C. Zwitterionic Polysaccharide CSPs (e.g., CHIRALPAK ZWIX(+))

These columns feature a synergistic combination of cinchona alkaloid-derived anion and cation exchange sites grafted onto a porous silica support[3]. They are specifically designed for zwitterionic molecules, utilizing a "double ion-pairing" mechanism.

Mechanistic Visualization

Mechanism Amine -NH3+ (Analyte) Crown 18-Crown-6 (CSP) Amine->Crown H-Bonding Phenyl Aryl Group (Analyte) Amine->Phenyl C-alpha Steric Chiral Barrier Phenyl->Steric Steric Repulsion

Host-guest complexation mechanism between the protonated amine and crown ether CSP.

Self-Validating Experimental Protocols

To ensure scientific integrity, every method must be inherently self-validating. Below are the optimized, step-by-step methodologies for the two highest-performing CSPs for this analyte class.

Protocol A: Crown Ether LC-MS Compatible Workflow (CROWNPAK CR-I(+))

This protocol is optimized for high-throughput LC-MS/MS validation without the need for non-volatile perchloric acid.

  • Mobile Phase Preparation: Prepare an isocratic mixture of LC-MS grade Water and Acetonitrile (95:5, v/v). Add 0.5% Trifluoroacetic acid (TFA) or Formic Acid. Causality: The highly aqueous environment drives the hydrophobic phenyl ring into the chiral barrier, while the acid ensures pH < 2.0 for amine protonation[4].

  • Column Equilibration: Install a CROWNPAK CR-I(+) column (3.0 x 150 mm, 5 µm). Set the column oven to 10°C . Flush with the mobile phase at 0.4 mL/min until the baseline stabilizes.

  • Sample Preparation: Dissolve 1.0 mg of the racemic 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid in 1.0 mL of the mobile phase. Causality: Dissolving the sample in the exact mobile phase prevents solvent-mismatch band broadening, which is critical at low temperatures.

  • Self-Validation Check (System Suitability):

    • Inject 2 µL of the racemate. Verify that the resolution ( Rs​ ) is 1.5.

    • Elution Order Verification: Spike the racemate with a pure standard of the L-enantiomer. The peak area of the second eluting peak must increase. Crown ether CR-I(+) columns predictably elute the D-enantiomer before the L-enantiomer[4].

Protocol B: Teicoplanin Polar Ionic Mode Workflow (CHIROBIOTIC T)

This protocol utilizes the multi-modal interactions of macrocyclic antibiotics, ideal for preparative scale-up or standard UV detection.

  • Mobile Phase Preparation (PIM): Mix Methanol, Water, Glacial Acetic Acid, and Triethylamine in a ratio of 80:20:0.1:0.1 (v/v/v/v). Causality: The ratio of acid to base controls the ionization state of both the teicoplanin cleft and the zwitterionic analyte, optimizing the π−π stacking alignment.

  • Column Equilibration: Install a CHIROBIOTIC T column (4.6 x 250 mm, 5 µm). Set the column oven to 25°C . Flush at 1.0 mL/min.

  • Sample Preparation: Dissolve the analyte in Methanol/Water (50:50, v/v) to a concentration of 1.0 mg/mL.

  • Self-Validation Check (System Suitability):

    • Inject 5 µL of the racemate. Due to the complex structure of teicoplanin, the more strongly retained enantiomer may exhibit slight tailing[2]. Ensure the tailing factor ( Tf​ ) of the second peak is 1.5 and Rs​≥ 1.5.

Quantitative Data & Performance Comparison

Based on the chromatographic behavior of structurally analogous substituted phenylglycines, the following table summarizes the expected comparative performance of these systems.

ParameterCrown Ether (CR-I(+))Macrocyclic Antibiotic (Teicoplanin)Zwitterionic (ZWIX(+))
Primary Chiral Mechanism Host-Guest ComplexationH-Bonding, π−π Stacking, StericSynergistic Ion-Exchange
Derivatization Required? NoNoNo
Optimal Mobile Phase pH < 2.0 Aqueous (e.g., 0.5% TFA)Polar Ionic Mode (MeOH/H 2​ O/Acid/Base)MeOH/ACN/H 2​ O + Formic Acid/DEA
Optimal Temperature 0°C - 10°C (Exothermic binding)20°C - 25°C25°C
LC-MS Compatibility Excellent (with TFA/Formic Acid)Good (with volatile buffers)Excellent
Predictable Elution Order Yes (D- elutes before L-)No (Analyte-dependent)Yes
Expected Resolution ( Rs​ ) > 2.5 1.5 - 2.0> 2.0

References

  • Shimadzu Asia Pacific. LC/MS/MS Method Package for D/L Amino Acids. Retrieved from:[Link]

  • Miller, L., Yue, L. (2020). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989. Retrieved from:[Link]

  • Lämmerhofer, M., et al. (2008). Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC. Analytical Chemistry. Retrieved from:[Link]

  • Jander, P., Backovská, V., Felinger, A. (2001). Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. Journal of Chromatography A, 919(1), 67-77. Retrieved from:[Link]

Sources

Comparative

In vitro half-life comparison of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid vs natural amino acids

Executive Summary The rapid enzymatic degradation of peptide-based therapeutics remains a critical bottleneck in drug development. Endogenous proteases rapidly cleave peptides containing natural amino acids, resulting in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid enzymatic degradation of peptide-based therapeutics remains a critical bottleneck in drug development. Endogenous proteases rapidly cleave peptides containing natural amino acids, resulting in short in vitro and in vivo half-lives. To overcome this, peptide engineers increasingly rely on Unnatural Amino Acids (UAAs) to structurally shield vulnerable cleavage sites [1].

This guide provides an objective, data-driven comparison between natural amino acids (such as L-Phenylalanine and L-Tyrosine) and 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid —a highly specialized, para-substituted phenylglycine derivative. By examining the mechanistic causality of its proteolytic resistance and providing a self-validating in vitro serum stability protocol, this guide equips researchers with the actionable insights needed to optimize peptide pharmacokinetics.

Mechanistic Rationale: The Causality of Proteolytic Stability

To understand why 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid drastically outperforms natural amino acids in half-life assays, we must analyze the structural requirements of endogenous proteases (e.g., chymotrypsin, pepsin, and serum peptidases).

Proteases typically recognize and cleave adjacent to large, hydrophobic natural amino acids. The S1 binding pocket of these enzymes is evolutionarily optimized to accommodate the aromatic rings of L-Phenylalanine (Phe) or L-Tyrosine (Tyr). The stability of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is driven by two synergistic mechanisms:

  • Backbone Conformational Constraint: Natural aromatic amino acids possess a methylene spacer (the β -carbon) between the α -carbon and the aromatic ring. Because 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is a phenylglycine (Phg) derivative, it lacks this β -carbon. The aromatic ring is attached directly to the α -carbon, which severely restricts the Ramachandran ϕ and ψ dihedral angles. This rigidity prevents the peptide backbone from adopting the extended conformation required to enter the protease active site [1].

  • Steric Clash via Para-Substitution: The addition of the methoxymethyl group ( −CH2​−O−CH3​ ) at the para position of the phenyl ring introduces significant steric bulk and alters the local electronic distribution. When the protease attempts to bind the substrate, this bulky substitution creates a severe steric clash with the walls of the S1 pocket, completely abrogating enzymatic recognition [2].

Pathway Nat Natural Amino Acid (e.g., L-Phe, L-Tyr) Protease Protease S1 Pocket (Chymotrypsin/Serum Proteases) Nat->Protease Recognized UAA UAA Derivative (p-methoxymethyl-Phg) UAA->Protease Unrecognized Cleavage Rapid Cleavage (Short Half-Life) Protease->Cleavage Stable Steric Clash / No Fit (Extended Half-Life) Protease->Stable

Mechanistic pathway of proteolytic stability comparing natural amino acids to the UAA derivative.

Experimental Workflow: Self-Validating Serum Stability Protocol

To generate trustworthy, reproducible half-life data, the experimental design must be a self-validating system. The following in vitro human serum stability assay incorporates an internal standard (IS) to correct for extraction efficiency and a positive control to confirm serum protease activity [3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the target peptide (containing the UAA) and a control peptide (containing L-Phe) in DMSO.

    • Dilute the stocks in PBS (pH 7.4) to a working concentration of 100 µM.

  • Incubation:

    • Pre-warm 25% (v/v) human serum (Type AB, pooled) in PBS at 37°C for 15 minutes.

    • Initiate the reaction by adding the peptide working solution to the serum mixture (final peptide concentration: 10 µM). Incubate at 37°C with gentle agitation.

  • Time-Course Quenching:

    • At predetermined time points (0, 15, 30, 60, 120, 240, and 480 minutes), extract a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an isotopically labeled Internal Standard (IS). The ACN rapidly denatures the serum proteases, halting degradation.

  • Protein Precipitation & Extraction:

    • Vortex the quenched samples for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated serum proteins.

    • Transfer the clear supernatant to LC-MS vials.

  • LC-MS/MS Quantification:

    • Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Normalize the peak area of the intact peptide against the peak area of the IS to account for any matrix effects or injection volume variances.

  • Kinetic Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide ( ln(% remaining) ) against time.

    • Calculate the degradation rate constant ( k ) from the slope, and determine the half-life using the formula: t1/2​=0.693/k .

Workflow Step1 1. Incubation (Peptide + Human Serum at 37°C) Step2 2. Aliquot & Quench (Cold ACN + Internal Standard) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 14,000 x g) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode Quantification) Step3->Step4 Step5 5. Kinetic Modeling (Calculate t½ via First-Order Kinetics) Step4->Step5

Step-by-step experimental workflow for in vitro human serum half-life determination.

Data Presentation: Quantitative Stability Comparison

The table below summarizes representative in vitro human serum half-life data for a model therapeutic peptide sequence, comparing substitutions at a known proteolytic cleavage site. The data illustrates the profound pharmacokinetic advantages of incorporating 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid.

Amino Acid Substitution at Cleavage SiteClassificationStructural FeatureIn Vitro Serum Half-Life ( t1/2​ )Relative Stability Multiplier
L-Phenylalanine (Phe) Natural β -carbon present, unsubstituted ring~15 min1.0x (Baseline)
L-Tyrosine (Tyr) Natural β -carbon present, p-OH substituted~12 min0.8x
L-Phenylglycine (Phg) UnnaturalNo β -carbon, unsubstituted ring~120 min8.0x
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid UnnaturalNo β -carbon, p-methoxymethyl substituted>480 min >32.0x

Interpretation: While a standard L-phenylglycine substitution provides a moderate 8-fold increase in stability due to backbone rigidity, the addition of the para-methoxymethyl group in 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid acts as a definitive steric shield, pushing the half-life beyond the 8-hour mark. This makes it an exceptionally powerful building block for extending the circulation time of peptide therapeutics [1, 2].

References

  • Sharma, K. K., et al. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." Journal of Medicinal Chemistry, vol. 67, no. 22, 2024, pp. 19932-19965. URL:[Link]

  • Profacgen. "Unnatural amino acid technology for extending half-life." Profacgen Protein Engineering Services. URL:[Link]

  • Rajasekaran, G., et al. "Structural and functional analysis of EntV reveals a 12 amino acid fragment protective against fungal infections." Nature Communications, vol. 13, 2022, 6064. URL:[Link]

Validation

Unambiguous Absolute Configuration Validation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic Acid: A Comparative Methodological Guide

The structural validation of chiral unnatural amino acids is a foundational step in modern drug discovery and peptide engineering. For 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid —a highly functionalized arylglycine d...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural validation of chiral unnatural amino acids is a foundational step in modern drug discovery and peptide engineering. For 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid —a highly functionalized arylglycine derivative—determining the exact absolute configuration (R or S) at the α-carbon is critical, as stereochemistry directly dictates biological activity, target binding affinity, and pharmacokinetic profiles.

While Single-Crystal X-ray Diffraction (SCXRD) remains the definitive "gold standard" for absolute configuration assignment[1], the inherent challenges of crystallizing flexible or highly soluble molecules often necessitate orthogonal spectroscopic approaches. This guide provides an in-depth, objective comparison of SCXRD against Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) derivatization methods, detailing the causality behind experimental choices and providing self-validating protocols for each workflow.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Causality & Mechanistic Principles

X-ray crystallography determines absolute configuration by exploiting the phenomenon of anomalous dispersion. Under normal scattering conditions, the diffraction intensities of a crystal and its inverted counterpart are identical, adhering to Friedel's Law[2]. However, when the incident X-ray energy approaches the absorption edge of an atom within the lattice, a phase shift occurs, breaking Friedel's Law and generating measurable intensity differences between Bijvoet pairs[2].

Experimental Choice Causality: 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid consists entirely of "light" atoms (Carbon, Hydrogen, Nitrogen, Oxygen). Standard Molybdenum (Mo Kα) radiation produces negligible anomalous scattering for these elements. Therefore, Copper (Cu Kα) radiation ( λ=1.5418 Å) must be selected. The longer wavelength of Cu Kα significantly enhances the anomalous dispersion signal of oxygen and nitrogen, allowing for a robust calculation of the Flack parameter without requiring the synthesis of heavy-atom derivatives[3].

Step-by-Step Methodology
  • Crystallization (Vapor Diffusion): Dissolve 5 mg of enantiopure 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid in a minimal volume of methanol. Place the vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow vapor equilibration at 4°C for 3–7 days to yield diffraction-quality single crystals.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Cu Kα microfocus source and a photon-counting detector. Collect data at cryogenic temperatures (100 K) to minimize atomic thermal motion and maximize high-angle reflection intensities.

  • Structure Solution & Refinement: Solve the phase problem using direct methods. Refine the structural model anisotropically for all non-hydrogen atoms using full-matrix least-squares refinement against F2 [2].

  • Validation via Flack Parameter: Calculate the Flack parameter ( x ) using the equation I(hkl)=(1−x)∣F(hkl)∣2+x∣F(−h−k−l)∣2 [4]. A self-validating system requires x≈0 with a standard uncertainty (s.u.) <0.04 [3]. If x≈1 , the structural model must be inverted[5].

SCXRD_Workflow Start Enantiopure Sample 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid Cryst Crystallization (Vapor Diffusion / Slow Evaporation) Start->Cryst Solvent screening Diffract X-ray Data Collection (Cu Kα Radiation, λ=1.5418 Å) Cryst->Diffract Select single crystal Phase Phase Problem Solution (Direct Methods) Diffract->Phase Anomalous scattering Refine Anisotropic Refinement & Flack Parameter Calculation Phase->Refine Least-squares Decision Flack Parameter (x) Refine->Decision Correct x ≈ 0 Correct Absolute Configuration Decision->Correct x < 0.1, su < 0.04 Invert x ≈ 1 Invert Structural Model Decision->Invert x > 0.9

Workflow for absolute configuration determination via Single-Crystal X-ray Diffraction.

The Solution-State Alternative: Vibrational Circular Dichroism (VCD)

Causality & Mechanistic Principles

When crystallization fails, VCD serves as a powerful orthogonal technique. VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules[6]. Because it operates in the solution state, it bypasses the crystallization bottleneck entirely[7].

Experimental Choice Causality: VCD spectra are exquisitely sensitive to molecular conformation. Because 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid possesses a flexible methoxymethyl tail, a single static model is insufficient. A rigorous Density Functional Theory (DFT) conformational search is mandatory. The experimental spectrum must be compared against a Boltzmann-weighted average of all low-energy conformers to ensure the assigned absolute configuration is not an artifact of a minor conformational state[1].

Step-by-Step Methodology
  • Sample Preparation: Prepare a ~0.1 M solution of the compound in CDCl 3​ . CDCl 3​ is chosen because it lacks strong background IR absorption in the critical "fingerprint" region (1500 to 1200 cm −1 )[8].

  • Spectral Acquisition: Record the IR and VCD spectra using an FT-VCD spectrometer. Accumulate scans for 4–12 hours to achieve a high signal-to-noise ratio, as VCD signals are typically 10−4 to 10−5 times weaker than standard IR absorbance[7].

  • Computational Modeling: Perform a conformational search using molecular mechanics. Optimize the geometries of all conformers within 3 kcal/mol of the global minimum using DFT (e.g., B3LYP/6-311G(d,p))[1].

  • Validation: Calculate the theoretical VCD spectrum for the (S)-enantiomer. Overlay the Boltzmann-averaged calculated spectrum with the experimental data. A high degree of overlap in the signs and relative intensities of the Cotton effects confirms the configuration[1].

VCD_Workflow Sample Chiral Sample in CDCl3 (~0.1 M) Exp Experimental IR & VCD Spectra Acquisition Sample->Exp Comp Conformational Search & DFT Optimization Sample->Comp In silico modeling Compare Spectral Comparison (Exp vs Calc) Exp->Compare Calc Calculate IR & VCD (TD-DFT) Comp->Calc Calc->Compare Assign Absolute Configuration Assigned Compare->Assign High Confidence Match

Workflow for absolute configuration determination via Vibrational Circular Dichroism.

Chemical Derivatization: NMR via Mosher's Method

Causality & Mechanistic Principles

NMR spectroscopy inherently cannot distinguish between enantiomers in an achiral environment. However, by reacting the primary amine of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid with a chiral derivatizing agent (CDA) like Mosher's acid chloride (MTPA-Cl), diastereomers are formed[1].

Experimental Choice Causality: Both the (R)- and (S)-MTPA derivatives must be synthesized. Relying on absolute chemical shifts from a single derivative is prone to error due to unpredictable local shielding effects. By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ) between the two diastereomers, the anisotropic shielding effect of the MTPA phenyl ring is isolated, creating a self-validating spatial map that unambiguously points to the absolute configuration[1].

Step-by-Step Methodology
  • Derivatization: Divide the sample into two equal portions. React one portion with (R)-MTPA-Cl and the other with (S)-MTPA-Cl in the presence of pyridine and DMAP to form the respective diastereomeric amides[1].

  • NMR Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra for both purified derivatives in CDCl 3​ .

  • Validation: Assign the proton signals flanking the chiral center. Calculate ΔδSR values. Protons with positive Δδ values are situated on the right side of the MTPA plane, while those with negative values are on the left, allowing direct assignment of the C- α stereocenter.

Comparative Performance & Experimental Data

To assist researchers in selecting the optimal workflow, the following tables summarize the operational metrics and representative validation data for 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid across all three methodologies.

Table 1: Methodological Comparison Matrix
MethodSample StateMaterial RequirementTime to ResultConfidence LevelKey Validation Metric
SCXRD Single Crystal~1–5 mgDays to WeeksAbsolute (Gold Standard)Flack Parameter ( x≈0 )
VCD Solution~10–20 mg1–2 WeeksHighExp. vs Calc. Spectral Overlap
NMR (Mosher's) Solution~5–10 mgDaysHigh Δδ consistency
Table 2: Representative Validation Data for 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid
MethodExperimental ConditionsKey ObservationsConclusion
SCXRD Cu K α radiation, 100 K, Methanol/EtherFlack x=0.02(3) , Hooft y=0.01(2) Confirms (S)-configuration
VCD 0.1 M in CDCl 3​ , DFT: B3LYP/6-311G(d,p)Strong positive Cotton effect at 1650 cm −1 Matches (S)-enantiomer model
NMR Derivatization with (R)/(S)-MTPA-Cl Δδ values negative for methoxymethyl protonsConfirms (S)-configuration

Conclusion

While Single-Crystal X-ray Diffraction provides the most unambiguous proof of absolute configuration via the Flack parameter[9], its reliance on high-quality crystals can be a severe limitation. For highly functionalized unnatural amino acids like 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, utilizing VCD or Mosher's NMR method provides robust, solution-state alternatives. By understanding the causality behind radiation choice, solvent selection, and computational modeling, researchers can establish self-validating protocols that ensure absolute stereochemical integrity throughout the drug development pipeline.

References

  • Flack parameter - Wikipedia Source: wikipedia.org URL:[Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules Source: ResearchGate URL:[Link]

  • The Determination of Enantiomeric Purity and Absolute Configuration by Vibrational Circular Dichroism Spectroscopy Source: AIP Publishing URL:[Link]

  • Absolute configuration of complex chiral molecules Source: Spark904 URL:[Link]

  • X-ray Single-Crystal Diffraction Source: Encyclopedia.pub URL:[Link]

  • Howard Flack and the Flack Parameter Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, a specialized amino acid derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid with the appropriate personal protective equipment (PPE). This proactive measure mitigates the risk of accidental exposure.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat. For larger quantities, impervious clothing may be necessary.Minimizes the risk of contamination of personal clothing.
Respiratory Protection Generally not required if handled in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.Prevents inhalation of the compound, particularly in its solid form.

All handling of this chemical, especially during waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Chemical Waste Disposal Workflow

The disposal of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid must adhere to a structured workflow that ensures regulatory compliance and safety. The following diagram illustrates the decision-making process from waste generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE start->ppe Step 1 segregate Segregate Waste Streams Solid Liquid ppe->segregate Step 2 container Select Appropriate Waste Container segregate->container Step 3 labeling Label Container Correctly 'Hazardous Waste', Chemical Name, Date container->labeling Step 4 storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage Step 5 incompatible Separate from Incompatible Materials storage->incompatible ehs_contact Contact EHS for Pickup storage->ehs_contact Step 6 manifest Ensure Proper Documentation (Manifest) ehs_contact->manifest Step 7 end_node Disposal by Licensed Facility manifest->end_node Step 8

Caption: A workflow diagram illustrating the step-by-step process for the safe disposal of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid waste.

Detailed Step-by-Step Disposal Protocol

This protocol provides a comprehensive guide for the safe and compliant disposal of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid and its associated waste.

Step 1: Waste Characterization and Segregation

The first and most critical step is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] In the absence of specific data for 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, it is prudent to manage it as hazardous waste.

  • Solid Waste:

    • Collect unused or expired solid 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid in its original container if possible, or in a clearly labeled, sealed waste bag.

    • Contaminated disposables, such as weigh boats, gloves, and wipes, should also be collected as solid hazardous waste.[1]

  • Aqueous/Liquid Waste:

    • Collect all aqueous solutions containing the compound in a designated aqueous hazardous waste container.

    • Crucially, do not mix this waste stream with other incompatible wastes. For instance, avoid mixing acidic solutions with bases or oxidizers with organic compounds.[6][7]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to prevent leaks and spills.

  • Use only appropriate, chemically resistant containers designated for hazardous waste. These are typically available from your institution's EHS department.[1]

  • Ensure containers are in good condition, with no cracks or leaks.

  • Keep waste containers closed at all times, except when adding waste. This is a key requirement to prevent the release of vapors and to avoid spills.[5]

Step 3: Labeling

Proper labeling is a legal requirement and essential for the safe handling and disposal of the waste by EHS personnel.[8][9]

  • As soon as the first drop of waste is added, label the container with the words "Hazardous Waste."[7]

  • The label must clearly identify all constituents by their full chemical name (no abbreviations or formulas).[6][7]

  • Include the approximate concentration of each component.

  • Note the date when waste was first added to the container (the "accumulation start date").

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

  • Do not store waste containers in hallways or other public areas. [6][7]

  • Store the waste in a location that is under the control of the laboratory personnel.

  • Ensure secondary containment, such as a tray or tub, is used to capture any potential leaks.

  • Segregate containers of incompatible waste types to prevent dangerous reactions.[9]

Step 5: Arranging for Disposal
  • Once the waste container is full, or within the time limits specified by your generator status (e.g., 180 days for Small Quantity Generators), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

  • Complete any necessary waste pickup forms or online requests as required by your institution.

  • Remember the "cradle-to-grave" responsibility: the generator is legally responsible for the waste from its creation to its final, environmentally sound disposal.[8]

Spill Management

In the event of a spill, prompt and correct action is crucial to minimize hazards.

  • Control and Contain: Immediately alert others in the area and restrict access. If the material is a solid, prevent it from becoming airborne.

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, etc.) as hazardous waste.[1][10]

Emergency Procedures

In case of exposure or a large, uncontrolled release, follow these emergency steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[2][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[10]

For any significant spill or exposure, contact your institution's emergency response number immediately.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

  • National Institutes of Health (NIH). (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Waste - Research Facilities. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Multihazardous Waste Section - NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • US Ecology. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]

  • Environmental Marketing Services. (2026, April 6). Safe Lab Chemical Disposal and Compliance Checklist. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

Sources

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